Product packaging for 3-Formyl-1H-indazole-5-carboxylic acid(Cat. No.:CAS No. 885519-98-2)

3-Formyl-1H-indazole-5-carboxylic acid

Cat. No.: B1344232
CAS No.: 885519-98-2
M. Wt: 190.16 g/mol
InChI Key: MAPWHWRNFRJKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Formyl-1H-indazole-5-carboxylic acid is a versatile heteroaromatic building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol , this compound features both a formyl group and a carboxylic acid functional group on an indazole core scaffold. This dual functionality provides two distinct sites for chemical modification, making it a valuable precursor for the synthesis of more complex molecules, such as its methyl ester derivative (Methyl 3-formyl-1H-indazole-5-carboxylate, CAS 797804-50-3) . Its primary research application is as a key intermediate in the design and development of new Active Pharmaceutical Ingredients (APIs) . The compound requires specific storage conditions in an inert atmosphere and at 2-8°C to maintain stability . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B1344232 3-Formyl-1H-indazole-5-carboxylic acid CAS No. 885519-98-2

Properties

IUPAC Name

3-formyl-2H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPWHWRNFRJKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626181
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-98-2
Record name 3-Formyl-2H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-1H-indazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a heterocyclic organic compound with the chemical formula C₉H₆N₂O₃. It belongs to the indazole class of compounds, which are bicyclic structures composed of a benzene ring fused to a pyrazole ring. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently found in molecules with a wide range of biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1] A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃PubChem
Molecular Weight 190.16 g/mol PubChem
CAS Number 885519-98-2PubChem
Appearance White crystalline solidChemBK[1]
Melting Point 210-216 °CChemBK[1]
Boiling Point (Predicted) 521.9 ± 30.0 °CChemBK
pKa (Predicted) 3.76 ± 0.30ChemBK
Solubility Sparingly soluble in water; Soluble in ethanol and DMSOChemBK[1]
InChI InChI=1S/C9H6N2O3/c12-4-8-6-3-5(9(13)14)1-2-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)PubChemLite[2]
SMILES C1=CC2=NNC(=C2C=C1C(=O)O)C=OPubChemLite[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a signal for the aldehydic proton (likely downfield, around 9-10 ppm), a broad singlet for the carboxylic acid proton (typically >10 ppm), and a signal for the N-H proton of the indazole ring.

  • ¹³C NMR: The carbon NMR spectrum would feature signals for the carbonyl carbons of the aldehyde and carboxylic acid (in the range of 160-190 ppm), as well as signals for the aromatic and heterocyclic carbons of the indazole core.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.

  • A C=O stretching band for the aldehyde, typically around 1680-1700 cm⁻¹.

  • N-H stretching of the indazole ring, around 3100-3500 cm⁻¹.

  • C-H stretching of the aromatic ring, around 3000-3100 cm⁻¹.

  • C=C and C=N stretching bands of the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxylic acid group.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols for this compound are not extensively published. However, a general method can be inferred from related syntheses of indazole derivatives and patent literature. A plausible synthetic approach could involve the formylation of a suitable indazole-5-carboxylic acid precursor.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential, generalized workflow for the synthesis of this compound. This is a conceptual representation and would require experimental optimization.

G start Indazole-5-carboxylic acid precursor step1 Protection of Carboxylic Acid start->step1 step2 Formylation at C3-position (e.g., Vilsmeier-Haack reaction) step1->step2 step3 Deprotection of Carboxylic Acid step2->step3 end_product This compound step3->end_product

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the indazole scaffold is a key component in numerous biologically active compounds, particularly in the field of oncology. Indazole derivatives have been extensively investigated as inhibitors of various protein kinases and as inhibitors of poly(ADP-ribose) polymerase (PARP).[3][4]

Potential as a Kinase Inhibitor Intermediate

The indazole ring system is a well-established hinge-binding motif for many protein kinase inhibitors. The structural features of this compound, with its reactive aldehyde and carboxylic acid functional groups, make it an attractive starting material for the synthesis of a library of kinase inhibitors. These functional groups can be readily modified to introduce various side chains to optimize binding affinity and selectivity for specific kinase targets.

Potential Role in Cell Reprogramming

A patent has disclosed the use of this compound in a composition for inducing cell reprogramming.[5] This suggests a potential role for this molecule in regenerative medicine and stem cell research. The exact mechanism by which it may contribute to cell reprogramming is not detailed in the available literature, but it opens up a novel and exciting area of investigation for this compound.

Hypothetical Signaling Pathway Involvement

Given the prevalence of indazole derivatives as kinase inhibitors, a hypothetical signaling pathway that could be targeted by derivatives of this compound is the receptor tyrosine kinase (RTK) pathway. Many RTKs are implicated in cancer cell proliferation, survival, and angiogenesis.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Indazole Derivative (hypothetical) inhibitor->rtk Inhibition

References

Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Formyl-1H-indazole-5-carboxylic acid, a key building block in medicinal chemistry. This document details experimentally verified protocols, presents quantitative data in a structured format, and outlines the logical steps involved in the synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its bifunctional nature, possessing both a reactive aldehyde and a carboxylic acid group on the indazole scaffold, allows for diverse chemical modifications. This guide focuses on a direct and efficient synthetic route from a readily available starting material and explores other potential, albeit less detailed, synthetic strategies.

Primary Synthesis Pathway: Nitrosation of 5-Carboxy-indole

The most direct and experimentally validated method for the synthesis of this compound is the nitrosation of 5-carboxy-indole. This reaction proceeds via an initial nitrosation at the C3 position of the indole ring, followed by a ring-opening and subsequent recyclization to form the indazole scaffold.

A key advantage of this method is the direct conversion of the indole core to the indazole-3-carboxaldehyde derivative in a single synthetic operation. The reaction is carried out under mildly acidic conditions, which is compatible with the carboxylic acid functionality.

Experimental Protocol: Nitrosation of 5-Carboxy-indole

This protocol is adapted from the work of Bon-Saint-Côme, et al. (2018).

Materials:

  • 5-Carboxy-indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2 N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0 °C using an ice bath.

  • Acidification: Slowly add 2 N aqueous hydrochloric acid (2.7 equivalents) to the cooled nitrosating mixture. Stir the mixture for 10 minutes at 0 °C.

  • Addition of 5-Carboxy-indole: In a separate flask, dissolve 5-carboxy-indole (1 equivalent) in DMF. Using a syringe pump, add the solution of 5-carboxy-indole to the nitrosating mixture over a period of 2 hours at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir the reaction for 2 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product can be purified by centrifugation to yield this compound as a white solid.

Quantitative Data
ParameterValueReference
Starting Material5-Carboxy-indole[1]
ProductThis compound[1]
Yield62%[1]
AppearanceWhite solid[1]

Synthesis Workflow

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 5-Carboxy-indole 5-Carboxy-indole Nitrosation Nitrosation 5-Carboxy-indole->Nitrosation NaNO2 NaNO2 NaNO2->Nitrosation HCl HCl HCl->Nitrosation DMF DMF DMF->Nitrosation H2O H2O H2O->Nitrosation This compound This compound Nitrosation->this compound AlternativePathway1 Substituted Aniline Substituted Aniline 1H-Indazole-5-carboxylic acid 1H-Indazole-5-carboxylic acid Substituted Aniline->1H-Indazole-5-carboxylic acid Diazotization & Cyclization This compound This compound 1H-Indazole-5-carboxylic acid->this compound C3-Formylation AlternativePathway2 Appropriate Precursors Appropriate Precursors 3-Methyl-1H-indazole-5-carboxylic acid 3-Methyl-1H-indazole-5-carboxylic acid Appropriate Precursors->3-Methyl-1H-indazole-5-carboxylic acid Indazole Ring Formation This compound This compound 3-Methyl-1H-indazole-5-carboxylic acid->this compound Oxidation

References

In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and specific biological pathways for 3-Formyl-1H-indazole-5-carboxylic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on the known chemistry of closely related indazole derivatives and general synthetic methodologies.

Core Chemical Structure and Properties

This compound is a bicyclic heterocyclic organic compound. The core structure consists of a fused benzene and pyrazole ring system, forming the indazole scaffold. This scaffold is substituted with a formyl group (-CHO) at the 3-position and a carboxylic acid group (-COOH) at the 5-position. The presence of these functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Structural Details
IdentifierValue
IUPAC Name This compound
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
SMILES O=Cc1nnc2cc(C(=O)O)ccc12
InChI InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14)
Physicochemical Properties (Predicted and Observed for Related Compounds)
PropertyValue/Description
Appearance Expected to be a solid.
Melting Point Not reported. Related indazole carboxylic acids exhibit a wide range of melting points, often exceeding 200°C.
Solubility Likely to be poorly soluble in water and soluble in organic polar solvents like DMSO and DMF.
pKa The carboxylic acid moiety will be acidic, while the pyrazole ring has basic nitrogen atoms. The overall pKa will be influenced by both groups.

Spectroscopic Characterization (Expected)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the N-H proton of the indazole ring.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aldehyde (-CHO)9.5 - 10.5SingletHighly deshielded proton.
Aromatic (H4)8.0 - 8.5Singlet or narrow doubletInfluenced by the adjacent formyl group.
Aromatic (H6)7.8 - 8.2DoubletCoupled to H7.
Aromatic (H7)7.2 - 7.6DoubletCoupled to H6.
Carboxylic Acid (-COOH)12.0 - 14.0Broad SingletChemical shift is concentration and solvent dependent.
Indazole N-H13.0 - 15.0Broad SingletChemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the aldehyde and carboxylic acid, as well as the aromatic and heterocyclic carbons.

CarbonExpected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (-CHO)185 - 195
Carboxylic Acid Carbonyl (-COOH)165 - 175
Indazole C3140 - 150
Indazole C3a120 - 130
Indazole C4110 - 120
Indazole C5125 - 135
Indazole C6120 - 130
Indazole C7110 - 120
Indazole C7a135 - 145
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption due to hydrogen bonding.
N-H (Indazole)3200 - 3400Medium, BroadOverlaps with the O-H stretch.
C=O (Aldehyde)1680 - 1710Strong, SharpConjugated aldehyde carbonyl stretch.
C=O (Carboxylic Acid)1650 - 1680Strong, SharpConjugated carboxylic acid carbonyl stretch.
C-H (Aromatic)3000 - 3100MediumAromatic C-H stretching.
C=C (Aromatic)1450 - 1600Medium to StrongAromatic ring stretching vibrations.

Synthesis Methodology (Proposed)

A plausible synthetic route to this compound can be proposed based on established organic chemistry reactions for the functionalization of the indazole core. A common strategy involves the construction of the indazole ring followed by the introduction or modification of the functional groups.

Proposed Synthetic Pathway

A potential route could start from a substituted toluene derivative, proceeding through nitration, reduction, diazotization, and cyclization to form the indazole core, followed by oxidation and formylation.

Synthetic Pathway A 4-Methyl-3-nitrobenzoic acid B 4-Methyl-3-nitroaniline A->B  Amidation followed by  Hofmann rearrangement C 4-Methyl-1H-indazole B->C  Diazotization and  intramolecular cyclization D 1H-Indazole-4-carboxylic acid C->D  Oxidation of methyl group  (e.g., KMnO4) E This compound D->E  Formylation at C3  (e.g., Vilsmeier-Haack reaction)

Caption: Proposed synthetic pathway for this compound.

Key Experimental Protocols (General Procedures)

Protocol 1: Oxidation of a Methyl Group on the Indazole Ring

This protocol describes a general method for the oxidation of a methyl group to a carboxylic acid on an aromatic ring, which can be adapted for the conversion of a methyl-indazole to an indazole-carboxylic acid.

  • Reactants: To a solution of the methyl-indazole derivative in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise.

  • Reaction Conditions: Heat the reaction mixture at 80-100°C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove manganese dioxide. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Vilsmeier-Haack Formylation of an Indazole

This protocol outlines a general procedure for the introduction of a formyl group onto an electron-rich heterocyclic ring like indazole.

  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add the indazole-carboxylic acid derivative.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for several hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the formylated product.

  • Purification: Collect the crude product by filtration, wash with water, and purify by column chromatography on silica gel or by recrystallization.

Biological and Pharmacological Relevance

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are key components in numerous approved drugs and clinical candidates, particularly in oncology.

Potential as a Kinase Inhibitor

The indazole core is a well-established hinge-binding motif for many protein kinases. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituents at the 3 and 5 positions of the indazole ring can be modified to achieve potency and selectivity for specific kinases. Many kinase inhibitors are under investigation for the treatment of various cancers.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-Formyl-1H-indazole- 5-carboxylic acid (or derivative) Inhibitor->RAF Inhibition

Caption: Generalized MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflow for Inhibitor Screening

The evaluation of a compound like this compound as a potential drug candidate would typically follow a structured workflow.

Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation A Primary Biochemical Assay (e.g., Kinase Activity Assay) B Secondary Biochemical Assays (Selectivity Profiling) A->B C Cell-based Assays (e.g., Proliferation, Apoptosis) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Efficacy Studies (e.g., Xenograft Models) D->E F Toxicology Studies E->F

A Technical Guide to the Spectroscopic Profile of 3-Formyl-1H-indazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Formyl-1H-indazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Additionally, it includes generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 14.5Broad Singlet1HNH (indazole)
~13.0Singlet1HCOOH
~10.1Singlet1HCHO
~8.5Singlet1HH-4
~8.2Doublet1HH-6
~7.8Doublet1HH-7

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~188CHO
~168COOH
~142C-7a
~140C-3
~128C-5
~127C-6
~125C-3a
~122C-4
~112C-7

Table 3: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3100MediumN-H stretch (Indazole)
~1710StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Aldehyde)
~1620, 1580, 1480Medium-StrongC=C and C=N stretching (Aromatic rings)
~1300MediumC-O stretch, O-H bend
~900Broad, MediumO-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data

AdductPredicted m/z
[M+H]⁺191.0451
[M+Na]⁺213.0270
[M-H]⁻189.0306

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

1. Generalized Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of a suitable indazole-5-carboxylic acid precursor.

  • Materials: 1H-Indazole-5-carboxylic acid, a suitable protecting group for the carboxylic acid (e.g., methyl ester), a formylating agent (e.g., Vilsmeier-Haack reagent prepared from DMF and POCl₃), appropriate solvents (e.g., DMF, dichloromethane), and reagents for deprotection (e.g., NaOH or LiOH).

  • Procedure:

    • Protection of the Carboxylic Acid: The carboxylic acid group of 1H-indazole-5-carboxylic acid is first protected, for instance, by converting it to a methyl ester using methanol and a catalytic amount of acid.

    • Formylation: The protected indazole is then subjected to a formylation reaction. A common method is the Vilsmeier-Haack reaction, where the indazole is treated with a mixture of phosphorus oxychloride and dimethylformamide at a controlled temperature.

    • Deprotection: Following the formylation, the protecting group on the carboxylic acid is removed. For a methyl ester, this can be achieved by hydrolysis using an aqueous base like sodium hydroxide, followed by acidification to yield the final product.

    • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified solid is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse program is used. The spectral width is set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. The spectral width is typically set from 0 to 200 ppm.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is acquired over a range of approximately 4000 to 400 cm⁻¹.

4. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) molecular ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms_interp Determine Molecular Formula and Mass ms->ms_interp ir_interp Identify Functional Groups (C=O, O-H, N-H) ir->ir_interp nmr_interp Determine Carbon-Hydrogen Framework nmr->nmr_interp structure Propose and Confirm Structure ms_interp->structure ir_interp->structure nmr_interp->structure

Spectroscopic Analysis Workflow

In-Depth Technical Guide: 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885519-98-2

This technical guide provides a comprehensive overview of 3-Formyl-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is largely insoluble in water but exhibits solubility in organic solvents such as ethanol and dimethyl sulfoxide.[1] While relatively stable at room temperature, exposure to excessively high temperatures should be avoided.[1]

PropertyValueReference
CAS Number 885519-98-2
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol
Appearance White crystalline solid[1]
Melting Point Approximately 210-216 °C[1]
Solubility Insoluble in water; Soluble in ethanol, DMSO[1]
Stability Stable at room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A commonly employed method involves a base-catalyzed reaction between an appropriate aldehyde compound and an indazole precursor.[1]

While a detailed, publicly available experimental protocol specifically for this compound is not readily found in the searched literature, a general approach for the synthesis of indazole-3-carboxylic acids is outlined below. This procedure would require adaptation and optimization for the target molecule.

General Experimental Protocol for the Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives:

This protocol is based on the synthesis of 1H-indazole-3-carboxamide derivatives, where 1H-indazole-3-carboxylic acid is a key intermediate.

  • Step 1: Protection of the Indazole Nitrogen. The nitrogen of the indazole ring is often protected to prevent side reactions.

  • Step 2: Lithiation and Carboxylation. The protected indazole is treated with a strong base, such as n-butyllithium, at a low temperature (-70 °C) in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen). This is followed by the introduction of carbon dioxide (e.g., by bubbling CO₂ gas or adding dry ice) to form the carboxylate.

  • Step 3: Acidification and Deprotection. The reaction mixture is then acidified to protonate the carboxylate, yielding the carboxylic acid. The protecting group is subsequently removed under appropriate conditions to give the final 1H-indazole-3-carboxylic acid derivative.

Note: This is a generalized procedure and the specific reagents, reaction times, and purification methods would need to be determined experimentally for the synthesis of this compound.

Biological Activity and Applications in Drug Development

Indazole derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. These activities include potential applications in the treatment of cancer.[1]

While specific signaling pathways for this compound are not detailed in the available search results, the broader class of indazole-containing compounds has been investigated for various therapeutic targets. For instance, certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in anticancer drug discovery.[3] Inhibition of PAK1 has been shown to suppress tumor migration and invasion.

The general workflow for investigating the biological activity of a compound like this compound in a drug discovery context is illustrated below.

G cluster_0 Drug Discovery Workflow Compound_Synthesis Synthesis of 3-Formyl-1H-indazole- 5-carboxylic acid Biological_Screening Biological Screening (e.g., cell-based assays) Compound_Synthesis->Biological_Screening Test Compound Target_Identification Target Identification (e.g., kinase profiling) Biological_Screening->Target_Identification Identify Active Hits Lead_Optimization Lead Optimization Target_Identification->Lead_Optimization Validate Target Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Develop Lead Candidate Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Safety & Efficacy

A generalized workflow for drug discovery.

Given its structural features, this compound serves as a valuable starting material for the synthesis of a library of derivatives that can be screened for various biological activities. The formyl and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Safety Information

Detailed toxicological studies for this compound have not been extensively reported.[1] Therefore, standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses.[1] The compound should be stored in a dry, well-ventilated area, away from sources of ignition and oxidizing agents.[1] In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with copious amounts of water, and medical attention should be sought.[1]

References

A Technical Guide to Indazole-3-Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] Among its derivatives, indazole-3-carboxylic acid stands out as a critical starting material and a versatile intermediate for constructing complex molecular architectures.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][4][5] This guide provides a comprehensive technical overview of indazole-3-carboxylic acids, from the synthesis of the core scaffold to the structure-activity relationships of its key derivatives. We will delve into its diverse therapeutic applications, metabolic fate, and provide validated, step-by-step experimental protocols to empower researchers in their drug discovery and development endeavors.

The Core Scaffold: Physicochemical Properties and Significance

The 1H-indazole-3-carboxylic acid molecule is a bicyclic aromatic heterocycle characterized by the fusion of a benzene ring and a pyrazole ring, with a carboxylic acid group at the 3-position.[6] This arrangement confers specific electronic and steric properties that make it an excellent anchor for interacting with biological targets.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[7]
Molecular Weight 162.15 g/mol [7]
Melting Point 268 °C[7]
Appearance Colorless to off-white solid[7]
CAS Number 4498-67-3[7]

The indazole nucleus is considered a "privileged" structure because it can bind to multiple, unrelated biological targets with high affinity. This versatility has made it a focal point in the development of kinase inhibitors, receptor antagonists, and modulators of various enzymatic pathways.[8][9]

Synthesis of the Indazole-3-Carboxylic Acid Core

The efficient and scalable synthesis of the indazole-3-carboxylic acid core is paramount for its use in drug development. While several methods exist, they vary significantly in terms of safety, yield, and suitability for large-scale production.

Route 1: The Classical Isatin-Based Method

One of the earliest methods involves the hydrolysis of isatin, followed by diazotization and reduction to form an aryl hydrazine. Subsequent acid-catalyzed cyclization yields the indazole acid.[3] However, this route involves diazonium salt intermediates, which can be unstable and pose safety risks, making scale-up challenging.[3]

Route 2: A Scalable, Diazonium-Free Synthesis

A safer and more scalable approach has been developed that avoids diazonium intermediates.[3] This three-step process begins with commercially available starting materials and proceeds through a Friedel-Crafts reaction, followed by hydrolysis and ring rearrangement. This method is noted for its enhanced safety profile, making it more suitable for industrial applications.[3]

Scalable_Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Friedel-Crafts Reaction cluster_2 Step 3: Hydrolysis & Rearrangement A Phenylhydrazine C Benzaldehyde Phenylhydrazone A->C B Benzaldehyde B->C F Benzylideneaminoisatin C->F D Oxalyl Chloride D->F E AlCl3 E->F G Indazole-3-Carboxylic Acid F->G

Caption: Scalable, diazonium-free synthesis of indazole-3-carboxylic acid.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in a drug development campaign, balancing cost, safety, and efficiency.

RouteKey AdvantageKey DisadvantageScalability
Isatin-Based Utilizes simple starting materialsInvolves unstable diazonium saltsPoor
Diazonium-Free High safety profile, avoids hazardous intermediatesMulti-step processGood
Lithiation Good for specific derivative synthesisRequires cryogenic conditions and strong basesModerate

Derivatization and Structure-Activity Relationships (SAR)

The true power of the indazole-3-carboxylic acid scaffold lies in its derivatization potential. The carboxylic acid handle is readily converted into amides, esters, and other functional groups, allowing for systematic exploration of the chemical space around the core.[6][10]

The Primacy of Indazole-3-Carboxamides

Among the most successful derivatives are the indazole-3-carboxamides. This class of compounds has yielded potent inhibitors for a wide range of biological targets.[11] A key area of success has been in the development of Calcium-Release Activated Calcium (CRAC) channel blockers.[12]

Critical SAR Insights: The Role of Amide Regiochemistry

Structure-activity relationship studies have revealed that the specific connectivity of the amide linker is crucial for biological activity. For CRAC channel blockers, indazole derivatives with a 'reversed' 3-carboxamide (-CO-NH-Ar) are significantly more potent than their isomeric counterparts (-NH-CO-Ar).[12][13] For instance, the indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC₅₀, while its reverse amide isomer 9c is inactive even at high concentrations.[12][13][14] This highlights a strict structural requirement for target engagement.

SAR_Diagram cluster_inactive Inactive Isomer Indazole Indazole Core AmideLinker Amide Linker -CO-NH-Ar Indazole->AmideLinker Position 3 ArylGroup Aryl Moiety (Ar) AmideLinker->ArylGroup Activity High Potency (CRAC Channel Blockade) AmideLinker->Activity Critical for Activity InactiveLinker Reverse Amide -NH-CO-Ar InactiveActivity Inactive InactiveLinker->InactiveActivity

Caption: SAR of indazole-3-carboxamides as CRAC channel blockers.[12][13]

Key Therapeutic Applications and Biological Mechanisms

Derivatives of indazole-3-carboxylic acid have been investigated for a multitude of diseases, underscoring the scaffold's versatility.

Anti-inflammatory Activity: CRAC Channel Blockade

The influx of extracellular calcium through CRAC channels is a critical step in the activation of mast cells, which play a central role in inflammatory and allergic responses.[14] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, preventing this calcium influx and thereby stabilizing mast cells.[13] This mechanism effectively inhibits the release of pro-inflammatory mediators, making these compounds promising candidates for treating diseases like asthma and autoimmune disorders.[12]

Anticancer Agents: Targeting Diverse Pathways

The indazole scaffold is present in several approved anticancer drugs.[1] Derivatives of indazole-3-carboxylic acid have shown potent growth inhibitory activity against a range of cancer cell lines, including breast, colon, and liver cancers.[1][4] Their mechanisms of action are diverse and include:

  • Kinase Inhibition: Acting as inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR) and Aurora kinases.[8]

  • Induction of Apoptosis: Promoting programmed cell death in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[1]

  • Inhibition of Metastasis: Disrupting cancer cell migration and invasion.[1]

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 2f 4T1 (Breast)0.23Apoptosis induction, ROS generation[1]
Compound 2 HepG2 (Hepatoma)~1.5-2x more effective than ligandCytotoxicity[4]
Compound 12d RBL-2H3 (Mast Cell)0.67CRAC Channel Blockade[13]
Neurological Disorders: A Scaffold for CNS Targets

Indazole-3-carboxylic acid is a key starting material for compounds targeting the central nervous system.[3] Derivatives have been developed as partial agonists of the nicotinic α-7 receptor, which is implicated in cognitive function and is a target for Alzheimer's disease and schizophrenia.[3] Other indazole-based compounds have shown potential for treating Parkinson's and Alzheimer's by inhibiting enzymes such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3).[5][15][16]

Pharmacokinetic and Metabolic Profile

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of indazole-3-carboxylic acid derivatives is crucial for their development as drugs.

In Vitro Metabolism and Clearance

Studies on synthetic cannabinoid receptor agonists (SCRAs) with an indazole-3-carboxamide structure show they are often rapidly metabolized in vitro by human liver microsomes and hepatocytes.[17][18] However, these compounds are also typically highly bound to plasma proteins.[18] This high protein binding reduces the amount of free drug available for metabolism, meaning the predicted in vivo clearance is much slower than the intrinsic clearance observed in vitro.[17][18] This can lead to longer detection windows for these substances in biological fluids.[18]

Major Metabolic Pathways

The metabolism of indazole-3-carboxamide derivatives primarily involves Phase I and Phase II reactions.

  • Phase I: Oxidation (e.g., alkyl and indazole hydroxylation), amide hydrolysis, and N-dealkylation.[19][20]

  • Phase II: Glucuronide conjugation of hydroxylated metabolites.[19]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450, Esterases) cluster_phase2 Phase II Metabolism (UGTs) Parent Indazole-3-Carboxamide (Parent Drug) Hydroxylation Hydroxylation (on alkyl or indazole ring) Parent->Hydroxylation Hydrolysis Amide Hydrolysis (forms Carboxylic Acid) Parent->Hydrolysis Dealkylation N-Dealkylation Parent->Dealkylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Excretion Excretion (Urine, Feces) Hydrolysis->Excretion Dealkylation->Excretion Glucuronidation->Excretion

Caption: Generalized metabolic pathways for indazole-3-carboxamide derivatives.[19][20]

Validated Experimental Protocols

The following protocols are provided as a guide for the synthesis and evaluation of indazole-3-carboxylic acid and its derivatives, based on established literature.

Protocol: Synthesis of an Indazole-3-Carboxamide Derivative[13]

This protocol describes the final step in converting the acid to a specific carboxamide, a common procedure in derivatization.

  • Acid Chloride Formation: To a solution of 1-substituted indazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the formation of the acid chloride by TLC or LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling: Dissolve the resulting crude acid chloride in an anhydrous solvent (e.g., THF). Add this solution dropwise to a cooled (0 °C) solution of the desired aryl amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the same solvent.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization to afford the desired indazole-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Calcium Influx Assay for CRAC Channel Blockade[13]

This assay is used to determine the inhibitory activity of compounds on CRAC channels in a relevant cell line.

  • Cell Culture: Culture RBL-2H3 mast cells in appropriate media until they reach 80-90% confluency.

  • Cell Loading: Harvest the cells and resuspend them in a buffer containing a calcium indicator dye (e.g., Fura-2 AM). Incubate for 30-60 minutes at 37 °C to allow dye uptake.

  • Compound Incubation: Wash the cells to remove excess dye and resuspend in a calcium-free buffer. Add the test indazole compounds at various concentrations and incubate for 10-15 minutes.

  • ER Calcium Depletion: Add thapsigargin (Tg), a SERCA pump inhibitor, to deplete endoplasmic reticulum (ER) calcium stores. This action triggers the opening of the CRAC channels on the plasma membrane.

  • Calcium Influx Measurement: Add extracellular calcium to the buffer. Measure the change in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader or microscope by monitoring the ratio of fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis: Calculate the inhibition of calcium influx for each compound concentration relative to a vehicle control (e.g., DMSO). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

Indazole-3-carboxylic acid and its derivatives represent a profoundly important and versatile class of molecules in drug discovery. The scaffold's ability to be readily synthesized and functionalized has led to the discovery of potent modulators for a wide array of biological targets, spanning oncology, inflammation, and neurology. The critical structure-activity relationships, such as the regiochemistry of the amide linker, provide a clear roadmap for medicinal chemists to design next-generation therapeutics with enhanced potency and selectivity. Future research will likely focus on exploring novel derivatization strategies, expanding the therapeutic applications to new disease areas, and optimizing the pharmacokinetic profiles to produce safer and more effective clinical candidates. The indazole-3-carboxylic acid core will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

The Indazole Nucleus: A Journey from Discovery to the Forefront of Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemistry, Synthesis, and Therapeutic Applications of Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic organic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indazole compounds, alongside their significant impact on modern drug discovery.

Discovery and Historical Milestones

The history of indazole chemistry begins in the late 19th century with the pioneering work of German chemist Emil Fischer . In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of research and development. Initially, the synthesis involved the cyclization of ortho-hydrazinobenzoic acids. This foundational work opened the door to the exploration of the indazole ring system and its potential applications.

Over the decades, the synthetic methodologies for creating indazole cores have evolved significantly, moving from harsh reaction conditions to more efficient and versatile metal-catalyzed and metal-free approaches. This has enabled the generation of vast libraries of indazole derivatives for biological screening, leading to their current prominence in drug discovery. The versatility of the indazole scaffold allows it to serve as a bioisostere for other key functional groups, such as indoles and phenols, further expanding its utility in medicinal chemistry.

Synthetic Methodologies: A Detailed Overview

The synthesis of the indazole core can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern on the indazole ring.

Classical Indazole Syntheses

These early methods, while historically significant, often require harsh conditions and may have limited substrate scope.

  • Fischer Indazole Synthesis: This method involves the intramolecular cyclization of o-acylphenylhydrazines under acidic conditions. While a cornerstone of indole synthesis, variations of this approach have been adapted for indazoles.

  • Jacobson Indazole Synthesis: This method utilizes the thermal or acid-catalyzed cyclization of 2-hydrazinyl-1-methylbenzene derivatives.

Modern Synthetic Approaches

Contemporary methods offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity, making them more suitable for the synthesis of complex molecules in a drug discovery setting.

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions are now routinely employed to construct the indazole scaffold or to functionalize pre-existing indazole cores. These methods allow for the precise introduction of various substituents at different positions of the ring system.

  • Metal-Free Synthesis: Recent advancements have focused on developing more environmentally friendly and cost-effective metal-free synthetic routes. One such method involves the reaction of o-aminobenzoximes with methanesulfonyl chloride and triethylamine, which proceeds under mild conditions to afford 1H-indazoles in good to excellent yields.

  • One-Pot Syntheses: To improve efficiency, one-pot multi-component reactions have been developed. For instance, 2H-indazoles can be synthesized in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper.

Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

The following is a representative experimental protocol for a modern, metal-free synthesis of 1H-indazoles, adapted from the literature.

Materials:

  • Substituted o-aminobenzoxime (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (NEt3) (1.5 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the o-aminobenzoxime in dichloromethane at 0 °C is added triethylamine.

  • Methanesulfonyl chloride is then added dropwise to the cooled solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.

Indazoles in Drug Discovery: Targeting Key Signaling Pathways

The rigid, planar structure of the indazole nucleus, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for binding to the active sites of various enzymes, particularly kinases.

Indazole-Based Kinase Inhibitors

A significant number of clinically approved and investigational drugs feature the indazole core, many of which are potent and selective kinase inhibitors. These compounds have shown efficacy in the treatment of various cancers and inflammatory diseases.

Table 1: Selected FDA-Approved Indazole-Containing Kinase Inhibitors

Drug NameTarget Kinase(s)Indication
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITRenal Cell Carcinoma
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KITRenal Cell Carcinoma, Soft Tissue Sarcoma
EntrectinibTRKA, TRKB, TRKC, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer

Table 2: Antiproliferative Activity of Representative Indazole Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2f 4T1 (Breast Cancer)0.23
2f HepG2 (Liver Cancer)0.80
2f MCF-7 (Breast Cancer)0.34
89 K562 (Leukemia)6.50
93 HL60 (Leukemia)0.0083
93 HCT116 (Colon Cancer)0.0013
100 KG1 (Leukemia)0.0253
100 SNU16 (Gastric Cancer)0.0774
106 FGFR1-30.8-4.5
4f MCF-7 (Breast Cancer)1.629
4i MCF-7 (Breast Cancer)1.841
4a MCF-7 (Breast Cancer)2.958
Key Signaling Pathways Targeted by Indazole Compounds

Indazole-based inhibitors often target critical nodes in signaling pathways that are dysregulated in cancer and other diseases. Understanding these pathways is crucial for rational drug design and development.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression DrugDiscoveryWorkflow cluster_discovery Discovery Phase TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS HitID Hit Identification HTS->HitID HitToLead Hit-to-Lead Optimization HitID->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical CompChem Computational Chemistry CompChem->HitToLead SAR Structure-Activity Relationship (SAR) SAR->LeadOpt

Navigating the Physicochemical Landscape of 3-Formyl-1H-indazole-5-carboxylic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Formyl-1H-indazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines standard experimental protocols to ensure the effective handling, formulation, and development of this compound.

Introduction

This compound (C₉H₆N₂O₃) is a bifunctional molecule featuring both an aldehyde and a carboxylic acid group on an indazole scaffold. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of pharmacologically active agents. An understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in drug discovery and development pipelines. This guide addresses these critical parameters.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is almost insoluble in water but demonstrates solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1]. The poor aqueous solubility is anticipated due to the planar, aromatic indazole core. The presence of a carboxylic acid and a formyl group, which can participate in hydrogen bonding, may offer some degree of interaction with polar solvents.

To provide a practical reference for researchers, the following table summarizes the expected solubility behavior and provides a framework for experimental determination.

SolventExpected SolubilityRationale
Water Very LowThe hydrophobic indazole ring system dominates the molecule's properties.
Ethanol SolubleThe hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, interacting with the carboxylic acid and formyl groups of the solute.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a strong hydrogen bond acceptor and a polar aprotic solvent capable of solvating a wide range of compounds.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that can engage in hydrogen bonding.
Acetonitrile Sparingly SolubleA polar aprotic solvent, it is generally a weaker solvent for polar compounds compared to DMSO and alcohols.
Dichloromethane (DCM) Sparingly SolubleA non-polar solvent, it is less likely to effectively solvate the polar functional groups of the molecule.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method is recommended for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent to create a slurry.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to permit the excess solid to sediment.

  • Centrifuge the samples to pellet any remaining undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

G A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to pellet solid B->C D Collect supernatant C->D E Dilute and analyze by HPLC D->E F Determine solubility concentration E->F

Shake-Flask Method Workflow

Stability Profile

This compound is reported to be relatively stable at room temperature[1]. However, for drug development purposes, a comprehensive understanding of its stability under various stress conditions is crucial. The indazole core and the formyl group are potential sites of degradation.

The following table summarizes the potential degradation pathways for indazole derivatives, which are likely applicable to this compound.

Stress ConditionPotential Degradation Pathway
Acidic/Basic Hydrolysis The indazole ring system can be susceptible to hydrolysis under strong acidic or basic conditions.
Oxidation The indazole ring may be susceptible to oxidative degradation.
Photostability Exposure to UV light can induce phototransposition of indazoles into benzimidazoles.
Thermal High temperatures can lead to thermal decomposition.
Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the likely degradation products of this compound and to establish its intrinsic stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Calibrated photostability chamber

  • Temperature-controlled oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and store at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., at 80°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample at time points A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Analyze by HPLC-UV/MS F->G H Identify & Quantify Degradants G->H I Establish Degradation Profile H->I

Forced Degradation Workflow

Potential Degradation Pathways

Based on the known chemistry of indazole derivatives, a potential degradation pathway for this compound under photolytic stress is the rearrangement to a benzimidazole derivative.

G indazole {this compound | Indazole Core} benzimidazole {Benzimidazole Derivative | Rearranged Core} indazole->benzimidazole UV Light

Photolytic Rearrangement

Conclusion and Recommendations

While this compound is a promising building block, a thorough experimental investigation of its solubility and stability is essential for its effective use in research and development. The protocols outlined in this guide provide a robust framework for generating the necessary data. It is recommended that researchers:

  • Perform quantitative solubility studies in a range of pharmaceutically relevant solvents.

  • Conduct comprehensive forced degradation studies to identify and characterize any potential degradation products.

  • Develop and validate a stability-indicating analytical method for accurate quantification of the parent compound and its impurities.

By following these guidelines, researchers can ensure the quality and reliability of their studies and facilitate the seamless progression of drug development projects involving this versatile compound.

References

Methodological & Application

Application Note and Protocol: Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Formyl-1H-indazole-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in oncology. The presence of both a formyl group at the 3-position and a carboxylic acid at the 5-position allows for diverse downstream modifications, making it a key intermediate for the synthesis of complex molecular architectures and compound libraries. This document provides a detailed protocol for the synthesis of this compound via the nitrosative rearrangement of indole-5-carboxylic acid.

Physicochemical and Characterization Data

A summary of the key quantitative data for the starting material and the final product is presented below.

ParameterIndole-5-carboxylic acid (Starting Material)This compound (Product)
Molecular Formula C₉H₇NO₂C₉H₆N₂O₃
Molecular Weight 161.16 g/mol 190.16 g/mol
Appearance Off-white to light yellow solidWhite to off-white solid
Melting Point 211-213 °C>260 °C
Yield N/A62%
¹H NMR (DMSO-d₆) 11.2 (s, 1H), 8.1 (s, 1H), 7.7 (d, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 6.5 (t, 1H) ppm14.63 (brs, 1H), 10.1 (s, 1H), 8.5 (s, 1H), 8.0 (d, 1H), 7.8 (d, 1H) ppm
¹³C NMR (DMSO-d₆) 168.9, 136.8, 130.1, 127.6, 124.9, 122.3, 120.4, 111.2, 102.1 ppm187.5, 167.2, 144.1, 141.8, 128.4, 126.3, 125.1, 121.9, 111.7 ppm
MS (ESI+) m/z 162.05 [M+H]⁺m/z 191.04 [M+H]⁺

Note: NMR and MS data are representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Protocol

This protocol is based on the nitrosation of indoles as a general method for accessing 1H-indazole-3-carboxaldehydes.

Materials and Reagents:

  • Indole-5-carboxylic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 2 N aqueous solution

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe pump (recommended for slow addition)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

1. Preparation of the Nitrosating Mixture: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF. b. Cool the flask to 0 °C in an ice bath. c. While maintaining the temperature at 0 °C, slowly add a 2 N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution. d. Stir the resulting mixture under an inert atmosphere (e.g., argon or nitrogen) for 10 minutes at 0 °C. The solution will turn a pale blue or yellow, indicating the formation of the nitrosating agent.

2. Reaction with Indole-5-carboxylic acid: a. Prepare a solution of indole-5-carboxylic acid (1 equivalent) in DMF. b. Using a syringe pump for controlled delivery, add the indole-5-carboxylic acid solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. A slow addition rate is crucial to minimize the formation of dimeric side products. c. After the addition is complete, raise the temperature of the reaction mixture to 50 °C. d. Stir the reaction at 50 °C for 2 hours. Monitor the progress of the reaction by TLC (a suitable eluent would be ethyl acetate or a mixture of ethyl acetate and hexanes).

3. Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. f. The crude product, this compound, will be obtained as a solid. g. The product can be purified by centrifugation and washing with a suitable solvent, or by recrystallization if necessary, to yield a white solid.

Safety Precautions:

  • The nitrosation of indoles should be carried out in a well-ventilated fume hood.

  • Nitrosating agents are reactive and potentially hazardous. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle hydrochloric acid with care as it is corrosive.

  • Dispose of all chemical waste according to institutional guidelines.

Diagrams

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Workflow:

Workflow start Start prep_nitro Prepare Nitrosating Mixture (NaNO2, HCl, DMF, H2O at 0 °C) start->prep_nitro prep_indole Prepare Indole Solution (Indole-5-carboxylic acid in DMF) start->prep_indole addition Slow Addition (Indole solution to nitrosating mixture over 2h at 0 °C) prep_nitro->addition prep_indole->addition reaction Reaction (Stir at 50 °C for 2h) addition->reaction workup Aqueous Work-up (EtOAc extraction, brine wash) reaction->workup dry_concentrate Dry and Concentrate (Dry over Na2SO4, evaporate solvent) workup->dry_concentrate purify Purification (Centrifugation/Recrystallization) dry_concentrate->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols: 3-Formyl-1H-indazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its indazole core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. The presence of a reactive aldehyde at the 3-position and a carboxylic acid at the 5-position allows for diverse chemical modifications, making it an attractive starting material for the synthesis of novel drug candidates. This document provides an overview of its potential applications and detailed protocols for the synthesis of derivatives.

Key Applications in Drug Discovery

While direct examples of this compound as a starting material for clinical drug candidates are not prominently featured in publicly available literature, its functional groups suggest its utility in the synthesis of several important classes of therapeutic agents. The indazole nucleus is a core component of approved drugs and investigational agents, and the aldehyde and carboxylic acid moieties of the title compound offer synthetic handles to access a variety of derivatives.

Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The 3-formyl group of this compound can be elaborated into various side chains that can interact with the kinase active site, while the 5-carboxylic acid can be converted to amides to modulate solubility and cell permeability.

Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. Several PARP inhibitors feature a bicyclic heteroaromatic core. The 3-formyl group can be a precursor to functionalities that mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP inhibitory activity.

Development of Antimicrobial and Anti-inflammatory Agents

Indazole derivatives have demonstrated significant potential as both antimicrobial and anti-inflammatory agents. The aldehyde functional group can be readily converted into Schiff bases or other heterocyclic rings, which are known to possess antimicrobial activity. Furthermore, the indazole core itself is present in non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize medicinally relevant derivatives. These are based on established chemical transformations of aldehydes and carboxylic acids on similar heterocyclic systems.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes the synthesis of a Schiff base derivative from this compound and a primary amine. Schiff bases are valuable intermediates and have shown a range of biological activities.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 30 mL of ethanol.

  • To this solution, add a stoichiometric equivalent of the substituted aniline.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired Schiff base derivative.

Expected Outcome:

A crystalline solid corresponding to the N-(4-fluorobenzylidene)-3-formyl-1H-indazole-5-carboxamide. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Reductive Amination to an Aminomethyl Derivative

This protocol outlines the conversion of the 3-formyl group to an aminomethyl group via reductive amination. This transformation is a common strategy in medicinal chemistry to introduce basic amine functionalities, which can improve pharmacokinetic properties.

Materials:

  • This compound

  • A primary or secondary amine (e.g., piperidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Stirring plate

  • Separatory funnel

Procedure:

  • Suspend 1.0 g of this compound in 40 mL of dichloromethane in a round-bottom flask.

  • Add a stoichiometric equivalent of the amine (e.g., piperidine).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminomethyl derivative.

Expected Outcome:

A solid product corresponding to 3-((piperidin-1-yl)methyl)-1H-indazole-5-carboxylic acid. Characterization should be performed using appropriate spectroscopic techniques.

Protocol 3: Amide Coupling of the Carboxylic Acid

This protocol details the formation of an amide bond at the 5-position carboxylic acid, a key transformation for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring plate

Procedure:

  • Dissolve 1.0 g of this compound in 20 mL of DMF in a round-bottom flask.

  • Add 1.2 equivalents of the desired amine (e.g., benzylamine).

  • Add 1.5 equivalents of HATU and 2.0 equivalents of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Expected Outcome:

A solid product corresponding to N-benzyl-3-formyl-1H-indazole-5-carboxamide. The structure should be confirmed by spectroscopic analysis.

Data Presentation

Table 1: In Vitro Anticancer Activity of Indazole Derivatives

Compound ID Target Cell Line IC₅₀ (µM)
Derivative 1A MCF-7 (Breast) Data to be generated
Derivative 1B A549 (Lung) Data to be generated
Derivative 2A HCT116 (Colon) Data to be generated

| Doxorubicin (Control) | MCF-7 (Breast) | Reference Value |

Table 2: Antimicrobial Activity of Indazole Schiff Base Derivatives

Compound ID S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL)
Schiff Base 1 Data to be generated Data to be generated
Schiff Base 2 Data to be generated Data to be generated

| Ciprofloxacin (Control) | Reference Value | Reference Value |

Visualizations

Synthetic Pathways from this compound

G start This compound schiff Schiff Base Derivatives start->schiff R-NH2 (Condensation) amino Aminomethyl Derivatives start->amino R2NH, NaBH(OAc)3 (Reductive Amination) amide Amide Derivatives start->amide R2NH, HATU (Amide Coupling) bioactivity Biological Evaluation (Anticancer, Antimicrobial, etc.) schiff->bioactivity amino->bioactivity amide->bioactivity

Caption: Synthetic routes from the starting material.

General Workflow for Drug Discovery

G cluster_0 Synthesis cluster_1 Screening & Optimization start This compound synthesis Chemical Modification (Protocols 1-3) start->synthesis library Compound Library synthesis->library screening Biological Screening library->screening sar SAR Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Drug discovery workflow.

3-Formyl-1H-indazole-5-carboxylic acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-1H-indazole-5-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive aldehyde group at the 3-position and a carboxylic acid at the 5-position of the indazole core, offers multiple points for chemical modification. The indazole scaffold itself is a privileged structure in drug discovery, known to be a bioisostere of indole and capable of forming crucial hydrogen bond interactions with biological targets.[1] This has led to the development of numerous indazole-containing compounds with a wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of PARP Inhibitors

The indazole nucleus is a key pharmacophore in several potent PARP inhibitors.[2] PARP enzymes, particularly PARP-1, are crucial for DNA repair mechanisms in cells. In cancer therapy, inhibiting PARP-1 can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The general workflow for synthesizing a PARP inhibitor using this compound as a starting material can be conceptualized as a series of functional group transformations to build the final, complex bioactive molecule.

G A This compound B Amide Formation A->B R-NH2, Coupling Agents C 3-Formyl-1H-indazole-5-carboxamide B->C D Reductive Amination C->D 1. R'-NH2 2. Reducing Agent (e.g., NaBH(OAc)3) E 3-(Aminomethyl)-1H-indazole-5-carboxamide D->E F Coupling with Pharmacophore Fragment E->F Acyl chloride, etc. G Final PARP Inhibitor F->G

Caption: General workflow for the synthesis of PARP inhibitors.

Key Synthetic Transformations and Protocols

The dual functionality of this compound allows for a variety of synthetic transformations. The following protocols detail key reactions for elaborating this building block.

Knoevenagel Condensation

The aldehyde group at the C3 position is susceptible to condensation reactions with active methylene compounds, providing a route to vinyl-substituted indazoles. These derivatives can serve as intermediates for further functionalization or as final products with potential biological activity.

Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 3-(2,2-dicyanovinyl)-1H-indazole-5-carboxylic acid.

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

    • Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.

    • Dry the product under vacuum.

Reactant 1Reactant 2CatalystSolventProductYield (%)
This compoundMalononitrilePiperidineEthanol3-(2,2-dicyanovinyl)-1H-indazole-5-carboxylic acid~85-95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Reductive Amination

The formyl group can be converted to an aminomethyl group via reductive amination. This introduces a basic nitrogen atom, which can be crucial for interacting with biological targets or for further derivatization.

Protocol: Reductive Amination with a Secondary Amine (e.g., Piperidine)

This protocol outlines the synthesis of 3-(piperidin-1-ylmethyl)-1H-indazole-5-carboxylic acid.

  • Materials:

    • This compound

    • Piperidine

    • Sodium triacetoxyborohydride (STAB) as the reducing agent

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • Suspend this compound (1.0 eq) in DCM or DCE.

    • Add piperidine (1.2 eq) to the suspension. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Reactant 1AmineReducing AgentSolventProductYield (%)
This compoundPiperidineSTABDCM/DCE3-(piperidin-1-ylmethyl)-1H-indazole-5-carboxylic acid~70-85

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Amide Bond Formation

The carboxylic acid at the C5 position is a handle for forming amide bonds, a common linkage in many pharmaceutical agents.

Protocol: Amide Coupling with a Primary Amine

This protocol describes the general procedure for the synthesis of N-substituted 3-formyl-1H-indazole-5-carboxamides.

  • Materials:

    • This compound

    • A primary amine (R-NH2)

    • A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole).

    • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) as the solvent.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

    • Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

    • Add the primary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Reactant 1Coupling AgentBaseSolventProductYield (%)
This compoundHATUDIPEADMFN-substituted 3-formyl-1H-indazole-5-carboxamide>80

Note: Yields are generally high but depend on the specific amine and purification method.

Application in the Synthesis of PARP-1 Inhibitors: A Case Study

Derivatives of 3-amino-1H-indazole-5-carboxamide are key intermediates in the synthesis of potent PARP-1 inhibitors. The following workflow illustrates how this compound can be utilized to access these crucial intermediates.

G A This compound B Amide Coupling (e.g., with Benzylamine) A->B C N-Benzyl-3-formyl-1H-indazole-5-carboxamide B->C D Oxime Formation C->D Hydroxylamine hydrochloride E N-Benzyl-3-(hydroxyiminomethyl)-1H-indazole-5-carboxamide D->E F Reduction to Amine E->F e.g., H2, Pd/C G 3-Amino-N-benzyl-1H-indazole-5-carboxamide (PARP Inhibitor Intermediate) F->G

Caption: Synthesis of a key PARP inhibitor intermediate.

Biological Activity of Derivatives

The biological activity of molecules derived from this compound is highly dependent on the specific functional groups introduced. For instance, the conversion of the aldehyde and carboxylic acid moieties into appropriate pharmacophoric elements is crucial for potent PARP-1 inhibition.

Derivative ClassTargetBiological ActivityIC50 / Activity Range
Substituted 1H-indazole-3-carboxamidesPARP-1Enzyme Inhibition6.8 µM - 36 µM[3]
3-Amino-1H-indazole-5-carboxamide DerivativesPARP-1AnticancerPotent nM inhibitors
Vinyl-substituted IndazolesVarious KinasesKinase InhibitionVariable

Note: The IC50 values are illustrative and depend on the specific substitutions.

The PARP-1 Signaling Pathway and Inhibition

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks (SSBs).

G cluster_0 Normal Cell cluster_1 Cell Treated with PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C Poly(ADP-ribose) (PAR) Synthesis B->C D Recruitment of DNA Repair Proteins C->D E SSB Repair D->E F Cell Survival E->F G DNA Single-Strand Break (SSB) H PARP-1 Activation G->H J Inhibition of PAR Synthesis H->J I PARP Inhibitor I->J K Unrepaired SSB J->K L Replication Fork Collapse -> Double-Strand Break (DSB) K->L M Cell Death (in HR-deficient cells) L->M

References

Application Note: Experimental Procedures for Amide Coupling of Indazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols and application notes for the successful amide coupling of indazole carboxylic acids, a critical transformation in the synthesis of many pharmacologically active compounds.[1][2][3] The procedures outlined below cover high-efficiency and standard coupling methods, along with troubleshooting and data comparison to aid in reaction optimization.

General Considerations for Indazole Amide Coupling

The formation of an amide bond between an indazole carboxylic acid and an amine requires the activation of the carboxylic acid group.[4] The choice of coupling reagent, base, and solvent is crucial for achieving high yields and purity while minimizing side reactions.

  • Coupling Reagents: The selection of a coupling reagent is critical and often depends on the reactivity of the amine.

    • Uronium/Aminium Reagents (HATU, HBTU, TBTU): These are highly efficient reagents recommended for a broad range of applications, including couplings with sterically hindered or less reactive amines.[5][6][7] HATU is particularly effective, forming a highly reactive OAt-ester that promotes rapid reaction rates.[5][7]

    • Carbodiimide Reagents (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common, cost-effective choice, particularly for more reactive amines.[5][8] Its use often requires an additive to improve efficiency and suppress side reactions, such as the formation of N-acylurea byproducts.[4][9]

    • Additives (HOBt, Oxyma Pure): Additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure react with the activated carboxylic acid intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[9] Due to the reclassification of HOBt as a potential explosive, Oxyma Pure is often a preferred and safer alternative.[5][9]

  • Bases: A non-nucleophilic tertiary amine base is necessary to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction.[5]

    • DIPEA (N,N-Diisopropylethylamine): The most frequently recommended base for these couplings.[5][9]

    • TEA (Triethylamine): A common alternative to DIPEA.[5][8]

  • Solvents: The solvent must be anhydrous and capable of dissolving all reactants.

    • DMF (N,N-Dimethylformamide): The most widely used solvent due to its excellent solvating properties.[5][8][9]

    • DCM (Dichloromethane) & Acetonitrile: Viable alternatives, particularly if the starting materials are sufficiently soluble; they are often easier to remove during work-up.[5]

  • Order of Addition: For optimal results, pre-activation of the carboxylic acid is recommended.[5][9] This involves dissolving the indazole carboxylic acid, adding the base, and then adding the coupling reagent. After a short period of stirring (pre-activation), the amine is added to the activated mixture.[5]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including reactions with less reactive or sterically hindered amines.[5]

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.0-1.1 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF (~0.1 M solution)

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes.

  • Add HATU (1.0-1.1 eq) in a single portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[5]

Protocol 2: Standard Coupling using EDC/Oxyma Pure

This protocol is a cost-effective alternative suitable for more reactive amines.[5]

Materials:

  • 1H-Indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Oxyma Pure or HOBt (1.2 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq), Oxyma Pure (1.2 eq), and the amine (1.1 eq).[5]

  • Add anhydrous DMF and stir to dissolve all solids.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature.[9]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.[9]

General Work-up and Purification Procedure:

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[9]

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5][9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure indazole amide.[5][9]

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the amide coupling of 1H-indazole-3-carboxylic acid with various amine types.

Table 1: Comparison of Coupling Conditions and Typical Yields

Coupling ReagentAdditiveBaseAmine TypeReaction Time (h)Typical Yield (%)Reference(s)
HATUNoneDIPEAPrimary Aliphatic2 - 685 - 95[5]
HATUNoneDIPEAAromatic / Hindered4 - 870 - 90[5][9]
EDCOxymaDIPEAPrimary Aliphatic12 - 2480 - 90[9]
EDCHOBtTEAAromatic12 - 2475 - 88[8]
TBTUNoneDIPEAGeneral2 - 680 - 95[5]

Yields are representative and may vary based on the specific substrates and reaction scale.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Purification A Dissolve Indazole Carboxylic Acid in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B C Add Coupling Reagent (e.g., HATU) (Pre-activation) B->C D Add Amine C->D E Stir at Room Temp (2-24h) Monitor by TLC/LC-MS D->E F Aqueous Work-up (Quench & Extract) E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Pure Indazole Amide G->H

Caption: General workflow for indazole amide coupling.

G Acid Indazole Carboxylic Acid ActiveEster Activated Intermediate (e.g., OAt-ester) Acid->ActiveEster Activation CouplingAgent Coupling Agent (HATU / EDC) CouplingAgent->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Amine Amine (R-NH2) Product Indazole Amide Amine->Product Coupling ActiveEster->Product Coupling

Caption: Diagram of key reagent roles in the coupling reaction.

G Start Reaction Sluggish or Incomplete? CheckPurity Are starting materials pure & solvent anhydrous? Start->CheckPurity Yes CheckReagent Is the coupling reagent strong enough? CheckPurity->CheckReagent Yes Sol_Purity Purify/dry starting materials. Use fresh anhydrous solvent. CheckPurity->Sol_Purity No CheckTemp Increase reaction temperature to 40-50 °C? CheckReagent->CheckTemp Yes Sol_Reagent Switch from EDC to a stronger reagent like HATU. CheckReagent->Sol_Reagent No Sol_Temp Monitor reaction at elevated temperature. CheckTemp->Sol_Temp Yes Sol_Preactivate Ensure acid is pre-activated before adding the amine. CheckTemp->Sol_Preactivate No, try this first

Caption: A decision tree for troubleshooting common coupling issues.[5]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table addresses common issues and provides recommended solutions.

Table 2: Troubleshooting Guide for Indazole Amide Coupling

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Product Yield - Impure or wet starting materials/reagents.- Ineffective coupling reagent.- Insufficient reaction time or temperature.- Ensure all reagents are pure and solvents are anhydrous.- Switch to a more powerful coupling agent (e.g., from EDC to HATU).- Increase reaction time or gently heat the reaction to 40-50 °C.[5][9][5][9]
Formation of N-acylurea Byproduct - Using carbodiimide (EDC) without an additive.- Rearrangement of the O-acylisourea intermediate.- Add HOBt or Oxyma Pure (1.2 eq) to the reaction mixture.- The resulting urea from EDC is water-soluble and can typically be removed during aqueous work-up.[9][9]
Incomplete reaction with hindered or electron-poor amines - Low nucleophilicity of the amine.- Steric hindrance preventing approach to the activated ester.- Use a more potent coupling agent like HATU or PyBOP.- Increase the reaction temperature and/or prolong the reaction time.[9][9]
Formation of N-1/N-2 Isomers - This is a common side reaction during the synthesis or subsequent modification of the indazole core itself, rather than the amide coupling step.- Control of regioselectivity depends on the choice of base and solvent during the synthesis of the indazole starting material.[9] This is not typically an issue of the amide coupling itself.[9]
Difficult Purification - Excess reagents or byproducts co-eluting with the product.- Ensure an appropriate aqueous work-up is performed to remove water-soluble byproducts (e.g., EDC-urea).- Optimize chromatography conditions (solvent gradient, silica type).[9]

References

Application Notes and Protocols for the Purification of 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Formyl-1H-indazole-5-carboxylic acid is a key building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds. The purity of this intermediate is crucial for the successful synthesis of downstream targets and for ensuring the reliability of biological data. These application notes provide detailed protocols for the purification of this compound, based on common techniques for structurally related molecules. The primary purification methods detailed are recrystallization and column chromatography. An acid-base extraction protocol is also provided as a potential preliminary purification step.

Physicochemical Properties for Purification

A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.

PropertyValue/ObservationImplication for Purification
Molecular Formula C₉H₆N₂O₃-
Appearance White crystalline solid[1]Visual confirmation of purity.
Melting Point Approximately 210-216 °C[1]Can be used as an indicator of purity. A sharp melting point range suggests high purity.
Solubility Almost insoluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO)[1]Insoluble in non-polar solvents. Suggests recrystallization from polar organic solvents.
Stability Relatively stable at room temperature[1]Standard handling procedures are likely sufficient.

Purification Strategies

The choice of purification strategy depends on the nature and quantity of impurities present in the crude material. Below is a logical workflow for selecting an appropriate purification technique.

Purification_Workflow start Crude this compound check_purity Assess Purity (e.g., TLC, LC-MS, NMR) start->check_purity is_high_purity High Purity? check_purity->is_high_purity is_acidic_basic Are impurities non-acidic? is_high_purity->is_acidic_basic No end_product Pure Product is_high_purity->end_product Yes is_soluble_impurity Are impurities soluble in a non-solvent for the product? recrystallization Recrystallization is_soluble_impurity->recrystallization Yes column_chromatography Column Chromatography is_soluble_impurity->column_chromatography No is_acidic_basic->is_soluble_impurity No acid_base_extraction Acid-Base Extraction is_acidic_basic->acid_base_extraction Yes recrystallization->end_product column_chromatography->end_product acid_base_extraction->is_soluble_impurity

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

The following protocols are suggested based on the purification of analogous indazole derivatives. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities, provided a suitable solvent system can be identified. Given the compound's solubility, polar organic solvents are a good starting point.

Objective: To purify the compound by leveraging differences in solubility between the product and impurities at different temperatures.

Materials:

  • Crude this compound

  • Ethanol or Methanol

  • Deionized water (as a potential anti-solvent)

  • Erhlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely. The compound is soluble in ethanol.[1] For related indazole compounds, methanol has been used for recrystallization.[2]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may induce crystallization.

  • Further cooling in an ice bath can maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Recording: Researchers should record the following data to assess the effectiveness of the purification.

ParameterBefore PurificationAfter Purification
Mass (g)
Appearance
Melting Point (°C)
Purity (by HPLC/LC-MS)
Recovery (%) N/A
Protocol 2: Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. For related indazole esters and amides, silica gel chromatography with solvent systems like hexane/ethyl acetate or chloroform/methanol has proven effective.[3][4]

Objective: To purify the compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Ethyl acetate/Hexane with 1% acetic acid, or Dichloromethane/Methanol with 1% acetic acid)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The addition of a small amount of acetic acid to the eluent can help to prevent tailing of the carboxylic acid on the silica gel.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc + 1% AcOH) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_product Pure Product evaporate->end_product

Caption: Workflow for purification by column chromatography.

Protocol 3: Acid-Base Extraction

The carboxylic acid moiety allows for purification from non-acidic impurities via acid-base extraction.

Objective: To separate the acidic product from neutral or basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate or Dichloromethane

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution. The acidic product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the product precipitates.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the purified product under vacuum.

Summary of Purification Outcomes

This table should be used to document the results of the chosen purification method.

Purification MethodStarting Mass (g)Final Mass (g)Recovery (%)Initial Purity (%)Final Purity (%)Notes
Recrystallization Specify solvent system used.
Column Chromatography Specify eluent system used.
Acid-Base Extraction

Disclaimer: These protocols are based on established chemical principles and procedures reported for structurally similar compounds. It is imperative for researchers to conduct their own risk assessments and to optimize these methods for their specific needs and scale of operation. Always use appropriate personal protective equipment (PPE).

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors from 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials or received regulatory approval. The functionalization of the indazole ring at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 3-Formyl-1H-indazole-5-carboxylic acid is a versatile starting material, offering two distinct points for chemical modification: the aldehyde at the C3-position and the carboxylic acid at the C5-position. This allows for the generation of diverse libraries of compounds with potential kinase inhibitory activity.

This document provides detailed protocols for a two-step synthesis of a potential kinase inhibitor from this compound, utilizing an amide coupling reaction followed by a reductive amination.

Key Synthetic Reactions

The synthesis of kinase inhibitors from this compound can be efficiently achieved through a two-step process:

  • Amide Coupling: The carboxylic acid at the C5-position is converted to an amide. This is a common strategy in the design of kinase inhibitors, as the amide group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.

  • Reductive Amination: The formyl group at the C3-position is converted to a secondary or tertiary amine. This allows for the introduction of various substituents that can modulate the compound's properties and target different kinases.

Experimental Protocols

Protocol 1: Amide Coupling of this compound

This protocol describes the synthesis of a key intermediate, 3-formyl-N-(4-methylphenyl)-1H-indazole-5-carboxamide, via an amide coupling reaction.

Materials:

  • This compound

  • p-Toluidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add p-toluidine (1.05 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.1 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-formyl-N-(4-methylphenyl)-1H-indazole-5-carboxamide.

Protocol 2: Reductive Amination of 3-Formyl-N-(4-methylphenyl)-1H-indazole-5-carboxamide

This protocol details the synthesis of the final kinase inhibitor, N-(4-methylphenyl)-3-((4-methylpiperazin-1-yl)methyl)-1H-indazole-5-carboxamide.

Materials:

  • 3-Formyl-N-(4-methylphenyl)-1H-indazole-5-carboxamide

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-formyl-N-(4-methylphenyl)-1H-indazole-5-carboxamide (1.0 eq) in dichloroethane, add N-methylpiperazine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(4-methylphenyl)-3-((4-methylpiperazin-1-yl)methyl)-1H-indazole-5-carboxamide.

Data Presentation

The following table summarizes hypothetical but representative quantitative data for the synthesized kinase inhibitor against a panel of kinases.

Kinase TargetIC₅₀ (nM)
Kinase A15
Kinase B250
Kinase C800
Kinase D>10,000
Kinase E45

Visualizations

G General Kinase Signaling Pathway cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase->Signaling Proteins Activates Kinase Cascade Kinase Cascade Signaling Proteins->Kinase Cascade Initiates Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Phosphorylates Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Regulates Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Kinase Cascade Inhibits

Caption: A simplified diagram of a typical kinase signaling pathway and the point of intervention for a kinase inhibitor.

experimental_workflow Experimental Workflow for Kinase Inhibitor Synthesis cluster_synthesis Synthesis cluster_analysis Analysis start 3-Formyl-1H-indazole- 5-carboxylic acid amide_coupling Amide Coupling (Protocol 1) start->amide_coupling intermediate 3-Formyl-1H-indazole- 5-carboxamide Intermediate amide_coupling->intermediate reductive_amination Reductive Amination (Protocol 2) intermediate->reductive_amination final_product Final Kinase Inhibitor reductive_amination->final_product purification Purification (Column Chromatography) final_product->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Evaluation (Kinase Assay) characterization->bioassay

Caption: Workflow for the synthesis and evaluation of kinase inhibitors from this compound.

logical_relationship Logical Relationship of Synthesis Starting_Material 3-Formyl-1H-indazole- 5-carboxylic acid Functional_Group_1 C5-Carboxylic Acid Starting_Material->Functional_Group_1 Functional_Group_2 C3-Formyl Group Starting_Material->Functional_Group_2 Reaction_1 Amide Coupling Functional_Group_1->Reaction_1 Reaction_2 Reductive Amination Functional_Group_2->Reaction_2 Intermediate Amide Intermediate Reaction_1->Intermediate Final_Product Kinase Inhibitor Reaction_2->Final_Product Intermediate->Functional_Group_2

Application Notes and Protocols for the Scale-Up Synthesis of Indazole-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, comprising fused benzene and pyrazole rings. This structural motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications, including oncology, anti-inflammatory, and antiemetic treatments.[1][2][3] Notable pharmaceuticals containing the indazole core include Axitinib (a kinase inhibitor), Niraparib (a PARP inhibitor), and Lonidamine (an anti-cancer agent).[1][2][4][5]

The synthesis of indazole derivatives on an industrial scale presents several challenges, primarily concerning regioselectivity, process safety, and cost-effectiveness.[1][6] Direct alkylation or acylation of the indazole ring often yields a mixture of N1 and N2 isomers, necessitating carefully controlled conditions to achieve the desired regioselectivity for a specific biologically active molecule.[7] This document provides detailed application notes and scalable protocols for the synthesis of key indazole-based pharmaceutical intermediates, focusing on robust and reproducible methodologies suitable for drug development professionals.

Application Note 1: Scalable Synthesis of an Axitinib Intermediate

Axitinib is a potent tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma.[8][9] Its synthesis relies on the precise construction of a functionalized indazole core. A key intermediate is (E)-3-[2-(pyridin-2-yl)vinyl)-1H-indazol-6-amine. The following protocol outlines a scalable approach adapted from established synthetic routes.[4][8]

Logical Workflow for Axitinib Intermediate Synthesis

The synthesis involves a multi-step process beginning with commercially available starting materials, proceeding through a key coupling reaction to form the vinyl linkage, followed by cyclization to construct the indazole ring.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Indazole Core Formation cluster_2 Phase 3: Final Intermediate Assembly A 1,3-Diiodobenzene C Intermediate 17b (Chalcone Derivative) A->C Friedel-Crafts Acylation, then Aldol Condensation B Pyridine-2-carbaldehyde B->C D Intermediate 18b (N-Protected Indazole) C->D Hydrazone Formation & Intramolecular Cyclization E Intermediate 19b (3-Iodo-6-vinyl-1H-indazole) D->E Deprotection G Final Axitinib Intermediate E->G Heck Coupling or Alternative Cross-Coupling F Intermediate 20 (Thiol Precursor) F->G

Caption: Workflow for the synthesis of a key Axitinib intermediate.

Experimental Protocol: Heck Coupling for Vinyl-Indazole Synthesis

This protocol describes the palladium-catalyzed Heck coupling of 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide with 2-vinylpyridine to form the core structure of Axitinib.[10]

  • Reagent Charging: To a clean, dry, and inerted reactor, add 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (1.0 eq), palladium diacetate (0.02 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq).

  • Solvent Addition: Add degassed 1-methyl-2-pyrrolidinone (NMP) to the reactor (approx. 10 volumes).

  • Base and Reagent Addition: Add N-ethyl-N,N-diisopropylamine (DIPEA) (2.5 eq) and acetic anhydride (1.5 eq). Stir the mixture at 25 °C for 30 minutes.

  • Heck Reaction: Add 2-vinylpyridine (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 90-95 °C. Monitor the reaction progress by HPLC until the starting iodo-indazole is consumed (typically 12-18 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product. Filter the solid, wash with water, and then with a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove impurities.

  • Purification: Dry the crude solid under vacuum. If required, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Quantitative Data Summary
ParameterValue / ConditionReference
Reaction Heck Cross-Coupling[10]
Key Reagents 3-Iodo-indazole derivative, 2-Vinylpyridine[10]
Catalyst System Palladium diacetate / Xantphos[10]
Solvent 1-Methyl-2-pyrrolidinone (NMP)[10]
Temperature 90 - 95 °C[10]
Typical Yield ~70%[10]
Purity (Post-workup) >98% (by HPLC)Inferred

Application Note 2: Process Development for a Niraparib Intermediate

Niraparib is a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of various cancers.[2][11] A key intermediate in its synthesis is tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate. The process involves a critical N-2 arylation of an indazole carboxamide.[12]

Experimental Workflow for Niraparib Intermediate Synthesis

The synthesis of Niraparib involves the construction of the 2H-indazole-7-carboxamide core, followed by coupling with the chiral piperidine side chain and subsequent deprotection.

cluster_0 Indazole Core Synthesis cluster_1 Side-Chain Coupling cluster_2 Final Deprotection A 3-Methyl-2-nitrobenzoic acid B 2H-Indazole-7-carboxylic acid A->B Cyclization C 2H-Indazole-7-carboxamide (56) B->C Amidation E Boc-Protected Niraparib (22) C->E C-N Cross-Coupling D (S)-N-Boc-3-(4-aminophenyl)piperidine (55) D->E F Niraparib E->F Boc Deprotection (p-TsOH)

Caption: Scalable workflow for the synthesis of Niraparib.

Experimental Protocol: Boc-Deprotection to Niraparib Tosylate

This protocol details the final deprotection step to yield Niraparib as a p-toluenesulfonate (tosylate) salt, a stable and non-hygroscopic form suitable for formulation.[13]

  • Reactor Setup: Charge a suitable reactor with tert-butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate (1.0 eq).

  • Solvent System: Add a mixture of Tetrahydrofuran (THF) and water (e.g., 5:1 v/v) to the reactor.

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1-1.3 eq) to the suspension.

  • Heating: Heat the reaction mixture to 60 °C and stir until the reaction is complete, as monitored by HPLC (typically 4-6 hours). The mixture should become a clear solution.

  • Crystallization: Cool the reaction mixture slowly to 0-5 °C to induce crystallization of the product.

  • Isolation: Hold the slurry at 0-5 °C for at least 2 hours. Filter the solid product and wash the cake with cold THF.

  • Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight to afford Niraparib tosylate salt.

Quantitative Data Summary for Niraparib Synthesis Steps
StepKey ReagentsSolvent(s)TemperatureTypical YieldReference
Amidation 2H-Indazole-7-carboxylic acid, Boc₂O, NH₄HCO₃THFAmbient52%[13]
C-N Coupling Indazole-7-carboxamide, Piperidine derivativeNot specifiedNot specifiedNot specified[12]
Boc-Deprotection Boc-Protected Niraparib, p-TsOH·H₂OTHF / Water60 °C86%[13]

Application Note 3: Flow Chemistry for General Indazole Synthesis

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds like indazoles, including enhanced safety, improved heat and mass transfer, and greater reproducibility, making it highly suitable for scale-up.[14] A general and versatile one-step route to substituted indazoles can be achieved using a flow reactor.

Logical Diagram of a Flow Chemistry Setup

This diagram illustrates a typical setup for a continuous flow synthesis process, enabling precise control over reaction parameters for optimization and scale-up.

cluster_input Reagent Delivery cluster_reaction Reaction Zone cluster_output Product Collection PumpA Reagent A Pump Mixer T-Mixer PumpA->Mixer PumpB Reagent B Pump PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection Vessel BPR->Collection

Caption: General schematic of a flow chemistry reactor setup.

Protocol: General One-Step Indazole Synthesis in Flow

This protocol is based on the reaction of o-toluidine derivatives with a diazotizing agent followed by in-situ cyclization.

  • Stream A Preparation: Prepare a solution of the substituted o-toluidine (1.0 eq) in a suitable solvent like acetic acid.

  • Stream B Preparation: Prepare a solution of sodium nitrite (1.1 eq) in water.

  • System Setup: Set up a flow chemistry system with two syringe pumps, a T-mixer, and a heated reactor coil (e.g., PFA tubing). The reactor coil outlet should be connected to a back-pressure regulator (BPR) set to maintain pressure (e.g., 5 bar) and prevent outgassing.

  • Reaction Initiation: Pump Stream A and Stream B at equal flow rates into the T-mixer. The combined stream immediately enters the reactor coil, which is heated to the desired temperature (e.g., 80-120 °C).

  • Residence Time: Adjust the flow rates to achieve the desired residence time in the heated zone (typically 5-20 minutes).

  • Collection: The output from the BPR is collected in a flask containing a quenching solution (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Work-up and Isolation: The collected mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude indazole product, which can be purified by standard methods if necessary.

Data Comparison: Batch vs. Flow Synthesis
ParameterBatch SynthesisFlow SynthesisReference
Safety Potential for thermal runaway with exothermic diazotizationExcellent heat dissipation, small reaction volume minimizes risk[14]
Scalability Requires larger reactors, potential for mixing issuesScaled by running for longer times ("scale-out")[14]
Reproducibility Can vary with scale and mixing efficiencyHighly reproducible due to precise control of parameters[14]
Reaction Time HoursMinutes (residence time)[14]
Yield VariableOften higher due to better control and reduced side reactions[14]

References

Application Notes and Protocols for High-Throughput Screening of Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives represent a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is considered a "privileged structure," as it is a core component in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2] A particularly prominent role for indazole-based compounds is in the development of protein kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this core structure.[3][4] High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target.[5][6] These application notes provide an overview of HTS assays relevant to the screening of indazole compounds, with a focus on kinase inhibitors, and offer detailed protocols for key experimental procedures.

Commonly Targeted Signaling Pathways

Indazole derivatives have been shown to modulate various signaling pathways, with a significant number targeting protein kinases involved in cell proliferation, differentiation, and survival. Two of the most relevant pathways in the context of indazole-based drug discovery are the JAK/STAT and MAPK/ERK signaling cascades.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade initiated by cytokines and growth factors, playing a key role in the immune response and hematopoiesis.[7][8] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins.[9] Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[7]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT pSTAT pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Target Gene Transcription Indazole Indazole Inhibitor Indazole->JAK Inhibits MAPK_ERK_Pathway cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Indazole Indazole Inhibitor Indazole->Raf Inhibits HTS_Biochemical_Workflow Start Start CompoundPlating Compound Plating (Serial Dilutions) Start->CompoundPlating ReagentAddition Addition of Kinase and Substrate CompoundPlating->ReagentAddition ReactionInitiation Reaction Initiation (ATP Addition) ReagentAddition->ReactionInitiation Incubation1 Incubation (e.g., 60 min at RT) ReactionInitiation->Incubation1 StopReaction Stop Reaction & Deplete ATP Incubation1->StopReaction Incubation2 Incubation (e.g., 40 min at RT) StopReaction->Incubation2 SignalGeneration Signal Generation (ADP to ATP, Luciferase) Incubation2->SignalGeneration Incubation3 Incubation (e.g., 30 min at RT) SignalGeneration->Incubation3 DataAcquisition Data Acquisition (Luminescence Reading) Incubation3->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis End End DataAnalysis->End HTS_CellBased_Workflow Start Start CellSeeding Cell Seeding (96-well plate) Start->CellSeeding Incubation1 Incubation (24h) CellSeeding->Incubation1 CompoundTreatment Compound Treatment (Serial Dilutions) Incubation1->CompoundTreatment Incubation2 Incubation (48-72h) CompoundTreatment->Incubation2 ReagentAddition Addition of Viability Reagent (e.g., MTT) Incubation2->ReagentAddition Incubation3 Incubation (e.g., 4h) ReagentAddition->Incubation3 SignalDevelopment Signal Development (e.g., Formazan Solubilization) Incubation3->SignalDevelopment DataAcquisition Data Acquisition (Absorbance Reading) SignalDevelopment->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis End End DataAnalysis->End Hit_Confirmation_Workflow PrimaryHTS Primary HTS HitIdentification Hit Identification PrimaryHTS->HitIdentification HitConfirmation Hit Confirmation (Re-testing in primary assay) HitIdentification->HitConfirmation DoseResponse Dose-Response Analysis (IC50 determination) HitConfirmation->DoseResponse OrthogonalAssay Orthogonal/Secondary Assays (Different assay format) DoseResponse->OrthogonalAssay SAR_Analysis Preliminary SAR Analysis (Analog screening) OrthogonalAssay->SAR_Analysis ADMET_Profiling Early ADMET Profiling (Solubility, Permeability, etc.) SAR_Analysis->ADMET_Profiling LeadSeries Lead Series Identification ADMET_Profiling->LeadSeries

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Formyl-1H-indazole-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are three main strategies for synthesizing this molecule:

  • Direct C3-Formylation: This involves starting with 1H-indazole-5-carboxylic acid or its ester and introducing the formyl group directly onto the C3 position.

  • Synthesis via a 2H-Indazole Intermediate: This route requires protecting the N2 position of the indazole ring, followed by C3-formylation and subsequent deprotection.

  • Indazole Ring Formation: This strategy involves constructing the indazole ring from a precursor that already contains the aldehyde and carboxylic acid functionalities, or their precursors.

Q2: Why is the direct Vilsmeier-Haack formylation of 1H-indazoles at the C3 position often challenging?

A2: Direct Vilsmeier-Haack formylation at the C3 position of 1H-indazoles is typically ineffective.[1] This is due to the electronic properties of the 1H-indazole ring system. However, the presence of a strong electron-withdrawing group at the C5 position, such as a nitro group, has been shown to facilitate this reaction, suggesting it may be feasible for the C5-carboxylic acid analogue.

Q3: What is the purpose of using a protecting group on the indazole nitrogen?

A3: Protecting the indazole nitrogen serves multiple purposes. It can prevent unwanted side reactions at the nitrogen atom. Furthermore, the formation of a 2H-indazole derivative can alter the reactivity of the ring system, enabling regioselective C3-formylation that is not possible with the corresponding 1H-indazole.

Q4: Can alternative formylation methods like the Duff or Reimer-Tiemann reactions be used?

A4: The Duff reaction is generally inefficient and requires strongly electron-donating groups on the aromatic ring, making it unsuitable for the electron-deficient 1H-indazole-5-carboxylic acid.[2] The Reimer-Tiemann reaction is primarily used for the ortho-formylation of phenols and electron-rich heterocycles like pyrroles and indoles, so its applicability here is also unlikely.[3][4]

Troubleshooting Guides

Route 1: Direct C3-Formylation of 1H-Indazole-5-carboxylic Acid

This route is conceptually the most straightforward but can be low-yielding without careful optimization.

Problem: Low to no yield during Vilsmeier-Haack formylation.

Potential Cause Troubleshooting Suggestion
Deactivation by the Carboxylic Acid Group: The electron-withdrawing nature of the carboxylic acid at C5 may deactivate the indazole ring towards electrophilic substitution.Protect the carboxylic acid as a methyl or ethyl ester to reduce its deactivating effect.
Incorrect Reagent Stoichiometry: An insufficient or excessive amount of the Vilsmeier reagent (POCl₃/DMF) can lead to incomplete reaction or side product formation.Titrate the amount of Vilsmeier reagent used, starting with a 2-3 fold excess and adjusting as needed based on reaction monitoring.
Suboptimal Reaction Temperature: The reaction may require heating to proceed, but excessive heat can cause decomposition.Screen a range of temperatures, for example, from room temperature up to 80-100°C, while carefully monitoring the reaction progress by TLC or LC-MS.
Presence of Moisture: The Vilsmeier reagent is sensitive to moisture and will be quenched by water.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Route 2: C3-Formylation via a 2H-Indazole Intermediate

This multi-step approach offers an alternative when direct formylation is unsuccessful.

Problem: Poor regioselectivity during N-protection, yielding a mixture of N1 and N2 isomers.

Potential Cause Troubleshooting Suggestion
Reaction Conditions Favoring Thermodynamic Product: N1-substituted indazoles are often the thermodynamically more stable product.To favor the kinetic N2-product, consider using a less coordinating solvent and a bulkier protecting group. Carefully control the reaction temperature, often starting at low temperatures (e.g., 0°C).
Steric Hindrance: The choice of protecting group can influence the N1/N2 ratio.Screen different protecting groups. For example, a bulky protecting group at C3 can favor N1 alkylation.

Problem: Low yield in the C3-formylation of the N2-protected indazole.

Potential Cause Troubleshooting Suggestion
Inefficient Formylation Method: Not all formylation methods are suitable for 2H-indazoles.A recently developed method using Selectfluor as an oxidant and DMSO as the formylating agent under microwave irradiation has shown good to excellent yields for the C3-formylation of 2H-indazoles.[5][6]
Decomposition during Deprotection: The conditions required to remove the N2-protecting group may affect the formyl or carboxylic acid groups.Choose a protecting group that can be removed under mild conditions that are orthogonal to the other functional groups present in the molecule.
Route 3: Indazole Ring Formation from Functionalized Precursors

This strategy builds the indazole ring with the required substituents already in place or as their precursors.

Problem: Low yield during the cyclization to form the indazole ring.

Potential Cause Troubleshooting Suggestion
Side Reactions of Hydrazone Intermediate: When starting from an o-halo or o-nitro benzaldehyde, the intermediate hydrazone can undergo undesired reactions like a Wolff-Kishner reduction.Convert the starting aldehyde to its O-methyloxime derivative before reaction with hydrazine. This can effectively suppress the competing Wolff-Kishner reduction.
Harsh Cyclization Conditions: High temperatures or strong acids/bases can lead to decomposition of starting materials or products.Explore milder cyclization conditions, such as copper- or palladium-catalyzed intramolecular amination reactions, which often proceed at lower temperatures.

Data Presentation: Comparison of Synthetic Strategies

Synthetic Strategy Pros Cons Typical Yield Range for Key Step
Route 1: Direct C3-Formylation Most direct and atom-economical route.Often low-yielding for 1H-indazoles; may require harsh conditions.Highly variable; potentially >90% with strong C5-EWG, otherwise can be <20%.
Route 2: Via 2H-Indazole Can give high yields for C3-formylation; allows for regioselective functionalization.Multi-step process (protection/deprotection); may have issues with N1/N2 selectivity.C3-Formylation step can be 40-80%.[5][6]
Route 3: Ring Formation Avoids direct formylation of the indazole core; can be highly efficient.Starting materials may not be commercially available and require separate synthesis.Can be >80% depending on the specific ring-closing methodology.

Experimental Protocols

Note: These are representative protocols based on known transformations of similar molecules and should be optimized for the specific substrate.

Protocol 1: Esterification of 1H-Indazole-5-carboxylic acid
  • Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indazole-5-carboxylate.

Protocol 2: Vilsmeier-Haack Formylation of Methyl 1H-Indazole-5-carboxylate (Hypothetical)
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (5-10 volumes) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise, maintaining the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition is complete, slowly heat the reaction mixture to 80°C and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The resulting methyl 3-formyl-1H-indazole-5-carboxylate can then be hydrolyzed to the target carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Visualizations

G cluster_0 Route 1: Direct C3-Formylation Start1 1H-Indazole-5-carboxylic acid Ester Methyl 1H-indazole-5-carboxylate Start1->Ester Esterification (e.g., SOCl2, MeOH) FormylEster Methyl 3-formyl-1H-indazole-5-carboxylate Ester->FormylEster Vilsmeier-Haack (POCl3, DMF) End1 This compound FormylEster->End1 Hydrolysis (e.g., LiOH) G cluster_1 Route 2: Via 2H-Indazole Intermediate Start2 1H-Indazole-5-carboxylic acid N2Protect N2-Protected-1H-indazole-5-carboxylic acid Start2->N2Protect N2-Protection C3Formyl N2-Protected-3-formyl-1H-indazole-5-carboxylic acid N2Protect->C3Formyl C3-Formylation (e.g., Selectfluor, DMSO) End2 This compound C3Formyl->End2 Deprotection G cluster_2 Route 3: Indazole Ring Formation Start3 Substituted o-Fluorobenzaldehyde (with carboxylate precursor) Oxime O-Methyloxime derivative Start3->Oxime Oxime Formation End3 This compound Oxime->End3 Cyclization with Hydrazine (followed by hydrolysis if needed) Troubleshooting Start Low Yield in Formylation Step Q1 Are you using a 1H-indazole? Start->Q1 A1_Yes Direct formylation is difficult. Consider protecting the carboxylic acid as an ester. Q1->A1_Yes Yes A1_No Are you using a 2H-indazole? Q1->A1_No No Q2 Are reaction conditions anhydrous? A1_Yes->Q2 A2_Yes Optimize formylation conditions. Try Selectfluor/DMSO method. A1_No->A2_Yes Yes A2_No Re-evaluate your starting material and synthetic route. A1_No->A2_No No A2_Yes->Q2 A3_Yes Optimize temperature and reagent stoichiometry. Q2->A3_Yes Yes A3_No Dry all glassware and use anhydrous solvents under inert atmosphere. Q2->A3_No No

References

Common side products in the formylation of indazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the formylation of indazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 1H-indazole-5-carboxylic acid?

A1: The formylation of 1H-indazoles using methods like the Vilsmeier-Haack reaction is often challenging. While electron-rich indazoles can undergo electrophilic substitution, the precise position of formylation can be influenced by the substituents on the ring. For 1H-indazole, the C3 position is a potential site for electrophilic attack. However, the carboxylic acid group at the 5-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, making the reaction difficult. In some cases, with strongly activating or deactivating groups, the regioselectivity can be altered. For instance, 5-nitro-1H-indazole has been successfully formylated at the C3 position.[1]

Q2: Can the Vilsmeier-Haack reagent react with the carboxylic acid group?

A2: Yes, this is a significant potential side reaction. The Vilsmeier-Haack reagent is known to react with carboxylic acids to form the corresponding acid chlorides.[2][3][4] Therefore, during the formylation of indazole-5-carboxylic acid, the formation of 3-formyl-1H-indazole-5-carbonyl chloride is a probable side product.

Q3: Are there alternative formylation methods for indazoles?

A3: Direct formylation of indazoles can be difficult. While the Vilsmeier-Haack reaction is a common choice, its success is highly substrate-dependent.[5] Alternative methods that have been explored for indazoles, though not specifically for the 5-carboxylic acid derivative, include microwave-assisted formylation of 2H-indazoles using Selectfluor and DMSO.[6] However, classical Vilsmeier-Haack and Duff formylation conditions were reported to be ineffective for these substrates.[6]

Q4: Can N-formylation occur?

A4: While C-formylation is the desired outcome for creating a C-C bond, reaction at the nitrogen atoms of the indazole ring is possible. The indazole anion is ambident, and reactions can occur at either N1 or N2. While less common for formylation compared to alkylation, the formation of N-formylated side products cannot be entirely ruled out, especially under certain basic conditions if the indazole is deprotonated.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired 3-Formyl-1H-indazole-5-carboxylic acid
Probable CauseSuggested Solution
Deactivation by the Carboxylic Acid Group: The -COOH group is electron-withdrawing and deactivates the indazole ring towards electrophilic aromatic substitution.- Increase the reaction temperature and/or reaction time. Monitor the reaction carefully to avoid decomposition.- Use a larger excess of the Vilsmeier-Haack reagent.- Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) to reduce its deactivating effect. The ester can be hydrolyzed back to the carboxylic acid after formylation.
Low Reactivity of the Vilsmeier Reagent: The Vilsmeier reagent is a relatively weak electrophile and may not be reactive enough for a deactivated substrate.[7]- Ensure the Vilsmeier reagent is freshly prepared and anhydrous. Moisture will quench the reagent.- Consider alternative formylation methods if the Vilsmeier-Haack reaction consistently fails.
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- If the reaction stalls, try a stepwise addition of the Vilsmeier reagent.
Issue 2: Formation of an Unexpected Side Product
Probable CauseIdentification and Mitigation
Formation of Indazole-5-carbonyl chloride: The Vilsmeier reagent has reacted with the carboxylic acid group.Identification: The product will have a different mass (higher than the starting material but lower than the desired formylated product) and polarity. It will be highly reactive towards nucleophiles (e.g., water, alcohols).Mitigation: - Use milder reaction conditions (lower temperature).- Protect the carboxylic acid group as an ester prior to formylation.
Formation of Diformylated Product: If the reaction conditions are harsh, a second formylation might occur.Identification: The product will have a significantly higher mass corresponding to the addition of two formyl groups.Mitigation: - Use stoichiometric amounts of the formylating agent.- Employ milder reaction conditions.
Formation of N-Formylated Isomers: The formyl group has attached to one of the nitrogen atoms.Identification: Isomeric with the desired product but will likely have different spectroscopic data (NMR, IR) and polarity.Mitigation: - Avoid strongly basic conditions that would deprotonate the indazole N-H.- Careful purification by column chromatography may be required to separate the isomers.
Decarboxylation: Under harsh heating, the starting material or product may decarboxylate.Identification: Loss of the carboxylic acid group, resulting in a product with a lower molecular weight.Mitigation: - Avoid excessive heating.- Use the minimum effective temperature for the reaction.

Potential Side Products in the Formylation of Indazole-5-carboxylic Acid

Side ProductFavored Reaction Conditions
3-Formyl-1H-indazole-5-carbonyl chlorideStandard Vilsmeier-Haack conditions (POCl₃/DMF)
N1-Formyl-indazole-5-carboxylic acidConditions favoring deprotonation of the indazole ring
N2-Formyl-indazole-5-carboxylic acidConditions favoring deprotonation of the indazole ring
Diformylated indazole-5-carboxylic acidHarsh reaction conditions (high temperature, large excess of reagent)
Indazole (from decarboxylation)High temperatures

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Indazole

Disclaimer: This is a general procedure and may require optimization for indazole-5-carboxylic acid. Due to the potential for side reactions, careful monitoring and characterization are essential.

Materials:

  • Indazole-5-carboxylic acid

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents) in the chosen anhydrous solvent (DCM or DCE).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF solution. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30-60 minutes.

  • Add a solution of indazole-5-carboxylic acid (1 equivalent) in anhydrous DMF or another suitable solvent dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Note: Be aware of the potential formation of indazole-5-carbonyl chloride. During workup, this may hydrolyze back to the carboxylic acid or react with other nucleophiles present.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl3 POCl3 POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl2⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex + Indazole Indazole Indazole-5-carboxylic acid Indazole->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde 3-Formyl-1H-indazole- 5-carboxylic acid Iminium_Salt->Aldehyde + H₂O (workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow cluster_low_yield Low/No Yield cluster_side_products Side Products Observed Start Formylation of Indazole-5-carboxylic Acid Check_Yield Check Yield and Purity Start->Check_Yield Increase_Temp Increase Temp/Time Check_Yield->Increase_Temp Low Yield Identify_SP Identify Side Product (LC-MS, NMR) Check_Yield->Identify_SP Impure Success Success Check_Yield->Success High Yield & Purity Increase_Temp->Check_Yield More_Reagent Increase Reagent Stoichiometry More_Reagent->Check_Yield Protect_COOH Protect -COOH Group Protect_COOH->Start Acid_Chloride Acid Chloride? Identify_SP->Acid_Chloride Acid_Chloride->Protect_COOH Yes N_Formyl N-Formyl? Acid_Chloride->N_Formyl No Other_SP Other? N_Formyl->Other_SP No Purify Purify N_Formyl->Purify Yes Adjust Conditions Adjust Conditions Other_SP->Adjust Conditions Yes

Caption: Troubleshooting workflow for the formylation reaction.

Logical_Relationships cluster_outcomes Potential Outcomes Conditions Reaction Conditions Desired_Product Desired Product: 3-Formyl-1H-indazole- 5-carboxylic acid Conditions->Desired_Product Optimized: Mild Temp, Protected -COOH Side_Product_1 Side Product: Indazole-5-carbonyl chloride Conditions->Side_Product_1 Standard Vilsmeier Side_Product_2 Side Product: N-Formylated Indazole Conditions->Side_Product_2 Basic Conditions No_Reaction No Reaction / Low Conversion Conditions->No_Reaction Deactivated Substrate, Mild Conditions

Caption: Relationship between conditions and reaction outcomes.

References

Optimizing reaction conditions for the synthesis of indazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of indazole derivatives?

A1: The primary challenges in indazole synthesis include controlling regioselectivity between the N-1 and N-2 positions, minimizing the formation of side products, and achieving high yields. The formation of the undesired 2H-indazole isomer is a frequent issue, leading to complicated purification processes and reduced yields of the desired 1H-product.[1] Other common side products include hydrazones, dimeric impurities, and indazolones, with their prevalence depending on the chosen synthetic route and reaction conditions.[1]

Q2: How can I differentiate between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the most reliable for distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C-3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer. ¹³C and ¹⁵N NMR can also provide diagnostic information. Chromatographic techniques like HPLC can often separate the two isomers, and their distinct UV-Vis spectra can further aid in identification.[1]

Q3: What general strategies can be employed to improve the regioselectivity for 1H-indazole synthesis?

A3: Achieving high regioselectivity for the thermodynamically more stable 1H-indazole often involves careful optimization of reaction conditions. Key strategies include the selection of the base, solvent, and reaction temperature. For instance, in N-alkylation reactions, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been demonstrated to strongly favor the formation of the N-1 substituted product.[1]

Q4: Can elevated temperatures negatively impact my indazole synthesis?

A4: Yes, high temperatures can be detrimental to indazole synthesis. While heat is often required to drive cyclization reactions to completion, excessive temperatures can lead to the formation of side products and decomposition of the desired indazole derivative. It is crucial to carefully control the reaction temperature to find a balance between efficient conversion and product stability.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of indazole derivatives, categorized by the synthetic method.

General Troubleshooting

Issue: Low overall yield.

  • Possible Cause: Incomplete reaction, side product formation, or loss of product during work-up and purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

    • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants to find the optimal conditions.

    • Reagent Purity: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the reaction.

    • Work-up Procedure: Minimize product loss during extraction and washing steps. Ensure the pH is appropriately adjusted to prevent the product from remaining in the aqueous layer.

    • Purification: Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. For recrystallization, screen various solvents to find one that provides high recovery of pure crystals.

Issue: Formation of a mixture of N-1 and N-2 regioisomers.

  • Possible Cause: The reaction conditions do not sufficiently favor the formation of one isomer over the other.

  • Troubleshooting Steps:

    • Base and Solvent System: As a general rule for N-alkylation, to favor the N-1 isomer , use a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF). To favor the N-2 isomer , polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can be employed.

    • Substituent Effects: The electronic and steric properties of substituents on the indazole ring can influence the N-1/N-2 ratio. Bulky groups at the C3 position tend to favor N-1 alkylation, while electron-withdrawing groups at the C7 position can direct towards N-2 substitution.

    • Purification: If a mixture is unavoidable, separation can often be achieved by column chromatography or recrystallization. Screening different solvent systems is crucial for successful separation.

Method-Specific Troubleshooting

Issue: Low yield of 1H-indazole.

  • Possible Cause: Incomplete nitrosation, inefficient cyclization, or side reactions.

  • Troubleshooting Steps:

    • Nitrosation Step: Ensure the temperature is kept low (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition of the diazonium intermediate.

    • Cyclization Step: The decomposition of the N-nitroso intermediate to form the indazole is often the critical step. The temperature and rate of heating should be carefully controlled.

    • Purity of Starting Material: Use pure N-acylated o-toluidine as impurities can lead to undesired side reactions.

Issue: Low yield of 2H-indazole.

  • Possible Cause: Inefficient formation of the key nitroso intermediate, competing side reactions, or inappropriate solvent/base combination.

  • Troubleshooting Steps:

    • Solvent and Base: The choice of alcohol solvent and base is critical. The reaction often proceeds well with a base like potassium hydroxide (KOH) in an alcohol such as methanol or ethanol.[2][3]

    • Water Content: The presence of a small amount of water can sometimes be beneficial and increase the yield. However, excessive water can be detrimental.[4]

    • Substrate Reactivity: The electronic nature of the substituents on the o-nitrobenzylamine can affect the reaction efficiency. Electron-withdrawing groups on the aromatic ring can sometimes improve yields.

Issue: Inefficient cyclization and formation of byproducts.

  • Possible Cause: The reducing agent is not effective, or the reaction temperature is too high, leading to decomposition.

  • Troubleshooting Steps:

    • Reducing Agent: Trialkyl phosphites are commonly used. Ensure the phosphite is of good quality and used in the correct stoichiometry.

    • Reaction Temperature: While this reaction often requires elevated temperatures, excessive heat can lead to the formation of complex mixtures. Optimize the temperature to achieve a balance between reaction rate and selectivity.

    • One-Pot Procedures: Consider using a modern one-pot procedure that combines the formation of the o-nitroarylimine and the reductive cyclization, which can often improve yields and simplify the process.

Data Presentation

Table 1: Effect of Reaction Conditions on the N-Alkylation of Indazoles
Indazole SubstituentBaseSolventTemperature (°C)N-1:N-2 RatioYield (%)Reference
3-MethylK₂CO₃DMFRoom Temp1.5 : 175[5]
3-MethylNaHTHF50>99 : 189[6]
5-Bromo-3-carboxylateNaHDMFRoom Temp38 : 4684[6]
5-Bromo-3-carboxylateCs₂CO₃Dioxane90-96[6]
7-NitroNaHTHF-<4 : >96-[6]
Table 2: Comparison of Catalysts for the Synthesis of 2H-Indazoles
Starting MaterialsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromobenzaldehyde, Aniline, NaN₃CuI (10 mol%)-DMSO1201285[7]
2-Bromobenzaldehyde, Aniline, NaN₃CuO nanoparticles (2.5 mol%)Cs₂CO₃DMSO120692[7]
2-Bromobenzyl bromide, AnilinePd₂(dba)₃Cs₂CO₃Toluene1002485[7]

Experimental Protocols

Protocol 1: Jacobson Synthesis of 1H-Indazole

This protocol is a general procedure based on the classical Jacobson synthesis.

  • Acetylation: Slowly add o-toluidine (1.0 eq) to a mixture of glacial acetic acid and acetic anhydride. Control the temperature as the reaction is exothermic.

  • Nitrosation: Cool the reaction mixture in an ice bath to 0-5 °C. Introduce a stream of nitrous gases (generated from NaNO₂ and a strong acid) at a rate that maintains the low temperature. Continue until a persistent blue-green color indicates the completion of nitrosation.

  • Cyclization: Carefully pour the reaction mixture onto ice. The N-nitroso-o-acetotoluidide will separate as an oil. Extract the oil with a suitable solvent like benzene. The cyclization to indazole occurs upon gentle heating of the benzene solution.

  • Work-up and Purification: After the cyclization is complete, wash the organic layer with water and then extract the indazole into an acidic aqueous solution (e.g., 2M HCl). Basify the aqueous layer with ammonia to precipitate the crude 1H-indazole. The product can be further purified by recrystallization or vacuum distillation.[8]

Protocol 2: Davis-Beirut Synthesis of 2-Aryl-2H-indazoles

This protocol describes a general procedure for the synthesis of 2-aryl-2H-indazoles.

  • Reaction Setup: In a round-bottom flask, dissolve the N-substituted 2-nitrobenzylamine (1.0 eq) in an alcohol solvent (e.g., methanol, ethanol).

  • Base Addition: Add a solution of a strong base, such as potassium hydroxide (5% aqueous solution), to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for several hours (e.g., 6 hours).[2] Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: One-Pot Cadogan-Sundberg Synthesis of 2H-Indazoles

This modern protocol offers a more efficient route to 2H-indazoles.

  • Condensation: In a reaction vessel, combine the o-nitrobenzaldehyde (1.0 eq), the desired primary amine (1.1 eq), and a suitable solvent like isopropanol. Heat the mixture to form the corresponding imine intermediate.

  • Reductive Cyclization: To the same reaction vessel, add the reducing agent, typically a trialkyl phosphite such as triethyl phosphite or tri-n-butylphosphine (1.5 eq).

  • Reaction: Continue to heat the reaction mixture at a controlled temperature (e.g., reflux) and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2H-indazole.[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials reaction Reaction (e.g., Jacobson, Davis-Beirut, Cadogan-Sundberg) start->reaction 1. Reagents, Solvent workup Work-up (Extraction, Washing) reaction->workup 2. Quenching crude Crude Product workup->crude 3. Isolation purification Purification (Column Chromatography, Recrystallization) crude->purification 4. Purification analysis Analysis (NMR, MS, HPLC) purification->analysis 5. Characterization pure_product Pure Indazole Derivative

Caption: General experimental workflow for the synthesis and purification of indazole derivatives.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Formed check_reaction->side_products optimize_time_temp Optimize Time & Temperature incomplete->optimize_time_temp optimize_reagents Check Reagent Purity & Stoichiometry incomplete->optimize_reagents optimize_conditions Modify Solvent/Base/Catalyst side_products->optimize_conditions purification_issue Review Purification Strategy side_products->purification_issue success Improved Yield/Purity optimize_time_temp->success optimize_reagents->success optimize_conditions->success purification_issue->success

Caption: A logical troubleshooting workflow for addressing common issues in indazole synthesis.

regioselectivity_logic start Indazole N-Alkylation choice Desired Regioisomer? start->choice n1_conditions Use Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) choice->n1_conditions N-1 n2_conditions Use Weaker Base (e.g., K₂CO₃) in Polar Aprotic Solvent (e.g., DMF) choice->n2_conditions N-2 n1_product N-1 Substituted Indazole n1_conditions->n1_product n2_product N-2 Substituted Indazole n2_conditions->n2_product

Caption: Decision-making process for controlling N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Stability issues and degradation of 3-Formyl-1H-indazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Formyl-1H-indazole-5-carboxylic acid. This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures, typically between 2°C and 8°C. For long-term storage, keeping the compound at -20°C is also a common practice. It is crucial to protect the compound from high temperatures to prevent degradation[1].

Q2: My solid this compound has changed color from off-white to yellow/brown. What does this indicate?

A2: A change in color often indicates chemical degradation. The formyl group is susceptible to oxidation, and the indazole ring can be sensitive to light and air over prolonged periods. If you observe a significant color change, it is highly recommended to verify the purity of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before use.

Q3: What solvents are recommended for preparing stock solutions, and how should they be stored?

A3: this compound is almost insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol[1]. For biological assays, DMSO is the most common solvent. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation[2]. It is also advisable to protect solutions from light by using amber vials or wrapping vials in foil.

Q4: I am seeing a loss of activity of my compound in my cell-based assays. What could be the cause?

A4: Loss of activity can stem from several factors:

  • Compound Degradation: The compound may have degraded in the stock solution or in the assay medium. Aldehyde and carboxylic acid functionalities can be reactive under certain conditions.

  • Precipitation: The compound may be precipitating out of the aqueous assay medium due to its low water solubility.

  • Incorrect Concentration: Errors in weighing the solid or in dilution steps can lead to a lower-than-expected final concentration.

  • Adsorption: The compound might be adsorbing to plasticware (e.g., pipette tips, plates).

It is recommended to first check the integrity of your stock solution via HPLC or LC-MS[2]. If the stock is pure, consider issues related to solubility and stability in your final assay buffer.

Q5: What are the likely degradation pathways for this molecule?

A5: While specific degradation studies on this compound are not widely published, degradation can be inferred from its functional groups:

  • Oxidation: The 3-formyl (aldehyde) group can be easily oxidized to a carboxylic acid, forming 1H-indazole-3,5-dicarboxylic acid. This is a common pathway for aromatic aldehydes.

  • Decarboxylation: The 5-carboxylic acid group can be lost as CO2, particularly under heat, to form 1H-indazole-3-carbaldehyde[3][4].

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to light, which can catalyze various degradation reactions[5][6].

II. Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Solid compound appears discolored (yellow/brown) or clumpy. 1. Oxidation of the formyl group. 2. General decomposition due to improper storage (exposure to heat, light, or moisture).1. Assess purity using HPLC-MS or ¹H NMR before use. 2. If purity is compromised, procure a fresh batch. 3. Ensure future storage is in a cool, dark, and dry place, preferably under an inert gas.
Difficulty dissolving the compound in DMSO or other organic solvents. 1. Compound may have degraded into less soluble impurities. 2. The solvent may contain water, reducing solubility. 3. Insufficient mixing.1. Use anhydrous (dry) solvent. 2. Gently warm the solution (not exceeding 37°C) and vortex to aid dissolution. 3. If solubility issues persist, check the purity of the compound.
Precipitate forms when diluting DMSO stock into aqueous assay buffer. 1. The compound has low aqueous solubility and has crashed out of solution. 2. The final concentration exceeds the solubility limit in the assay medium.1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cell-based assays, typically keep ≤0.5%). 3. Consider using a surfactant like Pluronic F-68 or BSA in the buffer to improve solubility.
LC-MS analysis of stock solution shows multiple peaks. 1. The initial compound had low purity. 2. The compound has degraded in solution.1. Compare the chromatogram to the supplier's Certificate of Analysis (CoA). 2. Identify potential degradation products by their mass (e.g., +16 Da for oxidation, -44 Da for decarboxylation). 3. Prepare a fresh stock solution from solid material and re-analyze. Ensure proper storage of the new stock solution.

III. Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data available for this compound.

PropertyValueSource(s)
Molecular Formula C₉H₆N₂O₃[7][8]
Molecular Weight 190.16 g/mol [7]
Appearance White to off-white/yellow crystalline solid[1]
Melting Point ~210-216 °C[1]
Solubility Water: Almost insoluble Organic Solvents: Soluble in DMSO, Ethanol[1]
Recommended Storage 2-8 °C, Inert Atmosphere[1]

Note: Quantitative data on degradation rates (e.g., half-life in various solvents and temperatures) is not available in the cited literature. Users are advised to perform their own stability assessments for their specific experimental conditions.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a desired amount of the solid compound (e.g., 1.90 mg) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For 1.90 mg, add 1.0 mL of DMSO to make a 10 mM stock solution.

  • Solubilization: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to ~30°C) can be applied if necessary.

  • Storage: Dispense the stock solution into single-use aliquots in amber, tightly-capped vials. Store at -20°C or -80°C.

Protocol 2: General Stability Assessment by HPLC-MS

This protocol provides a framework for determining the stability of the compound in a chosen solvent.

  • Sample Preparation: Prepare a solution of the compound in the solvent of interest (e.g., 1 mM in DMSO or assay buffer) in triplicate.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated HPLC-MS method to determine the initial purity and peak area of the parent compound.

  • Incubation: Store the remaining solutions under the desired test conditions (e.g., room temperature exposed to light, room temperature in the dark, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze it by HPLC-MS.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

    • Monitor for the appearance and increase of new peaks, which indicate degradation products.

    • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

V. Visualizations

Diagram 1: Troubleshooting Workflow for Compound Instability

G start Issue Observed: Loss of Activity / Inconsistent Results check_stock 1. Check Stock Solution (Use HPLC-MS) start->check_stock stock_ok Stock is >95% Pure check_stock->stock_ok Purity OK? stock_bad Stock Degraded / Impure check_stock->stock_bad Purity NOT OK? check_solubility 2. Assess Solubility in Assay Medium stock_ok->check_solubility prepare_fresh Prepare Fresh Stock from Solid Compound. Re-aliquot and store at -80°C. stock_bad->prepare_fresh prepare_fresh->check_stock solubility_ok No Precipitation Observed check_solubility->solubility_ok Soluble? solubility_bad Precipitation Observed check_solubility->solubility_bad Not Soluble? check_assay 3. Evaluate Assay Conditions solubility_ok->check_assay adjust_conc Lower Final Concentration. Increase co-solvent (e.g., DMSO). Add solubilizing agent (e.g., BSA). solubility_bad->adjust_conc adjust_conc->check_solubility end_ok Problem Resolved check_assay->end_ok

Caption: Troubleshooting workflow for addressing compound stability and activity issues.

Diagram 2: Potential Degradation Pathways

G parent This compound MW: 190.16 oxidized 1H-Indazole-3,5-dicarboxylic acid MW: 206.15 parent->oxidized Oxidation (+O) decarboxylated 1H-Indazole-3-carbaldehyde MW: 146.15 parent->decarboxylated Decarboxylation (-CO₂) / Heat photodegraded Various Photoproducts parent->photodegraded Photodegradation (UV/Light)

Caption: Potential chemical degradation pathways for the title compound.

Diagram 3: General Kinase Inhibitor Signaling Pathway

As indazole derivatives are often developed as kinase inhibitors, this diagram illustrates a representative mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP->ADP Substrate_P Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) Substrate_P->Response Ligand Growth Factor Ligand->Receptor Inhibitor Indazole-Derivative Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: General signaling pathway illustrating kinase inhibition by an indazole derivative.

References

Identification of impurities in 3-Formyl-1H-indazole-5-carboxylic acid samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-1H-indazole-5-carboxylic acid. The following sections address common issues related to impurity identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in my this compound sample?

Impurities can be introduced at various stages of the synthesis and storage process. They are generally classified into three main categories as per ICH guidelines[1][2]:

  • Organic Impurities: These are the most common type and can include:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Partially reacted molecules that did not proceed to the final product.

    • By-products: Formed from side reactions occurring during the synthesis.

    • Degradation Products: Formed by the chemical breakdown of the final product during storage or handling, especially when exposed to light, heat, or reactive substances.[1]

  • Inorganic Impurities: These can include:

    • Reagents and Catalysts: Residual inorganic chemicals used during the synthesis.

    • Heavy Metals: Contaminants from reactors or starting materials.[1][2]

  • Residual Solvents: Traces of solvents used during the synthesis or purification process that were not completely removed.[1][2]

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

An unexpected peak suggests the presence of an impurity. A systematic approach is crucial for identification. The first step is to obtain an accurate and reliable impurity profile using a good, stability-indicating HPLC method.

Here is a logical workflow to follow:

G start Unexpected Peak Observed in HPLC check_blank Analyze Blank (Solvent) Injection start->check_blank is_blank_peak Is Peak Present in Blank? check_blank->is_blank_peak system_impurity Impurity is from Solvent or System. Investigate mobile phase, vials, etc. is_blank_peak->system_impurity Yes sample_impurity Impurity is Sample-Related is_blank_peak->sample_impurity No lcms_analysis Perform LC-MS Analysis sample_impurity->lcms_analysis get_mw Determine Molecular Weight (MW) of the Impurity lcms_analysis->get_mw propose_structure Propose Potential Structures based on MW and Synthesis Route get_mw->propose_structure stress_studies Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) propose_structure->stress_studies is_degradant Does Peak Intensity Increase in Stress Studies? stress_studies->is_degradant degradant Impurity is a Degradation Product is_degradant->degradant Yes process_impurity Impurity is Likely a Process-Related Impurity (Starting Material, By-product, Intermediate) is_degradant->process_impurity No isolate_impurity Isolate Impurity using Preparative HPLC degradant->isolate_impurity process_impurity->isolate_impurity nmr_analysis Perform NMR (1H, 13C, 2D) for Structure Elucidation isolate_impurity->nmr_analysis confirm_structure Confirm Structure nmr_analysis->confirm_structure

Caption: Workflow for identifying an unknown HPLC peak.

Q3: What are some likely process-related impurities based on the synthesis of indazole compounds?

While the exact synthesis route for your specific batch may vary, indazole carboxylic acids are often synthesized from precursors like substituted anilines or nitroaromatics. For instance, a common route involves the cyclization of an o-aminophenylacetic acid derivative.

Potential process-related impurities could include:

  • Unreacted Starting Materials: e.g., the specific substituted anthranilic acid or ester precursor.

  • Isomers: Positional isomers formed during the synthesis.

  • Related Indazoles: For example, an impurity lacking the formyl or carboxylic acid group, such as 1H-indazole-5-carboxylic acid.[3]

  • Over-alkylated or Acylated Products: If protecting groups or alkylating agents are used, side reactions on the indazole nitrogen atoms can occur.

Q4: My sample is changing color over time. What could be the cause?

Color change often indicates degradation. The formyl (-CHO) group in this compound is susceptible to oxidation, which could convert it to a second carboxylic acid group, forming 1H-indazole-3,5-dicarboxylic acid. This and other oxidative degradation pathways can lead to colored impurities. It is recommended to store the material in a dry, well-ventilated place, away from light, heat, fire, and oxidants.[4]

Troubleshooting Guides

Issue 1: Multiple Impurity Peaks Observed in HPLC
Potential Cause Troubleshooting Step Recommended Action
Sub-optimal HPLC Method The HPLC method may not be specific enough to separate all impurities from the main peak.Develop and validate a stability-indicating HPLC method. Vary the gradient, mobile phase composition (e.g., pH, organic modifier), and column chemistry to achieve better separation.
Sample Degradation The sample may have degraded during preparation or while sitting in the autosampler.Prepare samples fresh and use a cooled autosampler if possible. Analyze a freshly prepared sample versus one that has been stored to see if impurity levels increase.
Complex Impurity Profile The sample genuinely contains multiple impurities from synthesis and/or degradation.Proceed with systematic identification for each peak above the reporting threshold, starting with LC-MS to obtain molecular weights.
Issue 2: Inconsistent Results Between Batches
Potential Cause Troubleshooting Step Recommended Action
Variation in Synthesis Minor changes in reaction conditions (temperature, pH, reagents) between batches can lead to different impurity profiles.[1]Request detailed synthesis information from the supplier for each batch, if possible. Analyze starting materials for purity.
Inconsistent Storage Different storage conditions (temperature, humidity, light exposure) for each batch can cause varying degradation.Ensure all batches are stored under identical, controlled conditions as recommended (inert atmosphere, 2-8°C).
Analytical Method Variability The analytical method itself may not be robust, leading to variable results.Perform a method robustness study by intentionally varying parameters like mobile phase pH, column temperature, and flow rate to ensure the method is reliable.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This is a general-purpose method and should be optimized for your specific instrument and sample.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or a mixture of Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
  • LC System: Use the same HPLC conditions as described in Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer: A mass spectrometer capable of ESI (Electrospray Ionization).

  • Ionization Mode: ESI positive and negative modes to capture a wide range of potential impurities.

  • Scan Range: 100 - 1000 m/z.

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. The [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ions will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve Sample in Mobile Phase or DMSO inject Inject onto C18 Column prep->inject gradient Apply Gradient Elution (Water/ACN with Formic Acid) inject->gradient esi Electrospray Ionization (ESI) (Positive and Negative Mode) gradient->esi analyzer Mass Analyzer (Scan m/z 100-1000) esi->analyzer detector Detector analyzer->detector chromatogram Generate Total Ion Chromatogram (TIC) detector->chromatogram extract_ms Extract Mass Spectrum for each Peak chromatogram->extract_ms determine_mw Determine Molecular Weight (MW) extract_ms->determine_mw

Caption: General workflow for LC-MS analysis of impurities.
Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Once an impurity has been isolated in sufficient quantity (typically >1 mg) and purity via preparative HPLC, NMR is the most powerful technique for definitive structure elucidation.

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as the parent compound is soluble in DMSO.[4]

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments help to establish the complete chemical structure by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).

  • Data Analysis: Compare the spectra of the impurity with the spectra of the this compound parent compound. Differences in chemical shifts and coupling constants will reveal the structural modifications in the impurity.

Data Presentation

Table 1: Potential Impurities and Their Characteristics

This table lists hypothetical but plausible impurities based on the structure of this compound. The exact impurities in your sample must be confirmed experimentally.

Potential Impurity Name Structure Molecular Formula Monoisotopic Mass Likely Origin Key Analytical Features
1H-Indazole-5-carboxylic acid C₈H₆N₂O₂162.04Starting Material / By-productAbsence of formyl proton signal in ¹H NMR. MW difference of -28 Da.
1H-Indazole-3,5-dicarboxylic acid C₉H₆N₂O₄206.03Degradation (Oxidation of formyl group)Absence of formyl proton, presence of a second carboxylic acid proton in ¹H NMR. MW difference of +16 Da.
Methyl 3-formyl-1H-indazole-5-carboxylate C₁₀H₈N₂O₃204.05By-product (if methanol is used)Presence of a methyl ester singlet (~3.9 ppm) in ¹H NMR. MW difference of +14 Da.
Unreacted Starting Material (e.g., a substituted aminobenzoic acid) VariesVariesVariesStarting MaterialWill lack the indazole ring structure; distinct NMR and MS fragmentation pattern.

References

Technical Support Center: Enhancing Indazole Compound Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of indazole compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My indazole compound won't dissolve in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most crucial step is to prepare a high-concentration stock solution of your indazole compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its high solubilizing power for a wide range of organic molecules. From this stock solution, you can then make serial dilutions into your final aqueous assay buffer.

It is critical to ensure that the final concentration of the organic solvent in your assay is low (typically ≤0.5% for DMSO) to avoid solvent-induced artifacts and cytotoxicity. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.

Q2: I've prepared a DMSO stock, but my indazole compound precipitates when I dilute it into my cell culture medium. What's happening and how can I fix it?

A2: This phenomenon, often called "crashing out" or "solvent shock," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to troubleshoot this issue:

  • Optimize Dilution Technique: Instead of a single large dilution, perform a stepwise serial dilution. Add the DMSO stock to the aqueous buffer slowly and with vigorous vortexing to ensure rapid mixing and prevent localized high concentrations of the compound.

  • Reduce Final Concentration: Your target concentration may be too high. Determine the maximum soluble concentration of your compound in the final assay medium by preparing a series of dilutions and observing for precipitation.

  • Use an Intermediate Solvent: For particularly challenging compounds, a two-step dilution can be effective. First, dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, dilute this intermediate solution into your final aqueous buffer.

  • Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. However, be aware that the compound may precipitate upon cooling if its thermodynamic solubility is exceeded.

Q3: Can I use pH adjustment to improve the solubility of my indazole compound?

A3: Yes, pH modification can be a very effective strategy for ionizable indazoles. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, and the overall solubility of the compound is highly dependent on the pH of the solution.

  • For weakly basic indazoles: Decreasing the pH (making the solution more acidic) will increase the proportion of the more soluble, protonated form.

  • For weakly acidic indazoles: Increasing the pH (making the solution more alkaline) will favor the deprotonated, more soluble form.

It is highly recommended to perform a pH-solubility profile to determine the optimal pH range for your specific compound.

Q4: What are cyclodextrins, and can they help solubilize my indazole compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, such as indazoles, forming a water-soluble inclusion complex. This complex effectively increases the apparent aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell-based assays due to its relatively low toxicity.

Q5: Is forming a salt of my indazole compound a viable option for improving its solubility for in vitro assays?

A5: Absolutely. Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs. For a weakly basic indazole, forming a salt with an acid (e.g., a hydrochloride salt) can significantly improve its aqueous solubility. This is a common strategy in preclinical and clinical drug development.

Troubleshooting Guides

Issue: Immediate precipitation of the indazole compound upon addition to the assay medium.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the indazole compound exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution ("Solvent Shock") Adding a concentrated stock solution directly to a large volume of aqueous medium causes rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High Solvent Concentration in Stock A very high concentration in the DMSO stock can lead to a larger volume being added to the aqueous phase, increasing the chance of precipitation.Prepare a stock solution at a moderate concentration (e.g., 10-20 mM) to allow for a smaller volume addition to the final medium.

Issue: Delayed precipitation of the indazole compound in the incubator (hours to days).

Potential CauseExplanationRecommended Solution
Compound Instability The indazole compound may be unstable in the aqueous buffer over time at 37°C.Prepare fresh working solutions immediately before each experiment. Assess the compound's stability in the assay medium over the time course of your experiment.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the complex cell culture medium, reducing its solubility.Try reducing the serum concentration if your cell line can tolerate it. Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.
Cellular Metabolism Cellular metabolism can alter the local pH of the culture medium, which can affect the solubility of a pH-sensitive compound.Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Exceeding Thermodynamic Solubility While kinetically soluble initially, the compound may slowly precipitate over time as it reaches its lower thermodynamic solubility limit.Consider using a solubilizing agent like cyclodextrin to form a stable complex.

Quantitative Data on Solubility Enhancement

While specific quantitative data for a wide range of indazole compounds is not extensively available in the public domain, the following table provides illustrative data for benzimidazole compounds, which share structural similarities with indazoles. The degree of solubility enhancement is highly dependent on the specific compound and the method used.

Compound ClassCompoundSolubilization MethodFold Increase in Solubility (Approximate)
Benzimidazole Albendazoleβ-cyclodextrin223x
AlbendazoleHydroxypropyl-β-cyclodextrin (HP-β-CD)1058x
AlbendazoleHP-β-CD with polyvinylpyrrolidone (PVP)1412x
Fenbendazoleβ-cyclodextrin432x
FenbendazoleHydroxypropyl-β-cyclodextrin (HP-β-CD)1512x
FenbendazoleHP-β-CD with polyvinylpyrrolidone (PVP)1373x
Thiazolobenzimidazole (TBI)pH adjustment (to pH 2)~36x
Thiazolobenzimidazole (TBI)pH adjustment and HPCD~900x

Note: Data for benzimidazoles is provided as a reference. Results for specific indazole compounds will vary.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution

This protocol describes the standard method for preparing a compound stock solution and diluting it for use in an in vitro assay.

Materials:

  • Indazole compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the indazole compound.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the solid is completely dissolved. Brief sonication or gentle warming (37°C) may be used to aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Perform a serial dilution by adding a small volume of the stock solution to your pre-warmed aqueous buffer or medium. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

    • Vortex immediately and vigorously after adding the stock to the buffer to minimize precipitation.

    • Prepare a "vehicle control" containing the same final concentration of DMSO as your test samples.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Indazole Compound add_dmso Add 100% DMSO (e.g., to 10-50 mM) weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquots store->thaw dilute Serially Dilute in Aqueous Buffer thaw->dilute vortex Vortex Immediately dilute->vortex use Use in Assay vortex->use

Standard workflow for preparing indazole compound solutions.
Protocol 2: Determining the pH-Solubility Profile

This protocol outlines the steps to determine how the solubility of an ionizable indazole compound changes with pH.

Materials:

  • Indazole compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid indazole compound to separate vials, each containing a buffer of a different pH. Ensure there is undissolved solid in each vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to reach equilibrium solubility.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in each filtered supernatant using a suitable analytical method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

G start Start add_compound Add excess compound to buffers of varying pH start->add_compound equilibrate Equilibrate for 24-48h on shaker add_compound->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify compound concentration (e.g., HPLC) filter->quantify plot Plot Solubility vs. pH quantify->plot end End plot->end

Workflow for determining the pH-solubility profile.
Protocol 3: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)

This protocol, based on the Higuchi and Connors method, is used to determine the effect of a cyclodextrin on the solubility of an indazole compound.

Materials:

  • Indazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (relevant to your assay)

  • Orbital shaker, centrifuge, and analytical equipment as in Protocol 2

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 15, 20 mM) in your chosen buffer.

  • Add an excess amount of your indazole compound to each cyclodextrin solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.

  • Centrifuge the samples at high speed to pellet the undissolved solid.

  • Filter the supernatant and quantify the concentration of the dissolved indazole compound.

  • Plot the solubility of the indazole compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 complex.

G cluster_prep Preparation cluster_analysis Analysis prep_cd Prepare series of HP-β-CD solutions add_indazole Add excess indazole to each solution prep_cd->add_indazole equilibrate Equilibrate for 24-72h add_indazole->equilibrate centrifuge Centrifuge and Filter equilibrate->centrifuge quantify Quantify dissolved indazole centrifuge->quantify plot Plot [Indazole] vs. [HP-β-CD] quantify->plot end End plot->end start Start start->prep_cd

Phase solubility study workflow for cyclodextrin complexation.

Strategies to avoid polymorphism in the crystallization of indazole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the crystallization of indazole-3-carboxylic acid and avoiding polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of indazole-3-carboxylic acid?

A1: At least two solvent-free crystalline polymorphs of indazole-3-carboxylic acid have been identified, designated as Form A and Form B.[1] These forms can be distinguished using X-Ray Powder Diffraction (XRPD).

Q2: How can I selectively crystallize a specific polymorph of indazole-3-carboxylic acid?

A2: The selective crystallization of Form A or Form B is primarily dependent on the choice of solvent system.[1] The following table summarizes the recommended solvents for obtaining each form.

Q3: Can one polymorph convert into another?

A3: Yes, polymorphic transformation is possible. Specifically, Form B of indazole-3-carboxylic acid can be converted to Form A by suspending it in refluxing methanol for approximately four hours.[1]

Troubleshooting Guide

Problem: I am observing a mixture of polymorphs in my crystallization.

Possible Cause:

  • Inappropriate Solvent Choice: The solvent system used may favor the crystallization of both polymorphs.

  • Solvent Impurities: The presence of impurities in the solvent can influence nucleation and crystal growth.

  • Uncontrolled Cooling Rate: Rapid cooling can lead to the formation of a metastable polymorph alongside the stable form.

Solutions:

  • Solvent Selection: Refer to the table below for solvents known to produce pure polymorphs. For example, to obtain pure Form A, consider using a DMF/water mixture or acetic acid.[1] For pure Form B, dichloromethane or ethyl acetate are suitable choices.[1]

  • Solvent Purity: Ensure the use of high-purity solvents to minimize the impact of impurities.

  • Controlled Cooling: Employ a slow and controlled cooling rate during crystallization to favor the formation of the thermodynamically stable polymorph.

Problem: I obtained Form B, but my process requires Form A.

Solution:

  • Polymorphic Transformation: You can convert Form B to Form A by suspending the material in methanol and refluxing for at least four hours.[1] This solvent-mediated transformation is a reliable method for obtaining Form A from Form B.

Data Presentation

Table 1: Solvent Systems for Selective Crystallization of Indazole-3-Carboxylic Acid Polymorphs

PolymorphRecommended Solvent Systems
Form A DMF/water, DMF/acidic water, Acetic acid
Form B Dichloromethane, t-butyl methyl ether (MTBE), Ethyl acetate
Data sourced from US Patent US20110172428A1[1]

Experimental Protocols

Protocol 1: Crystallization of Indazole-3-Carboxylic Acid Form A

  • Dissolution: Dissolve indazole-3-carboxylic acid in a minimal amount of hot N,N-dimethylformamide (DMF).

  • Antisolvent Addition: Slowly add water (or acidic water) as an antisolvent to the solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Isolation: Collect the precipitated crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization of Indazole-3-Carboxylic Acid Form B

  • Dissolution: Dissolve indazole-3-carboxylic acid in a suitable solvent such as dichloromethane, t-butyl methyl ether (MTBE), or ethyl acetate at an elevated temperature.

  • Cooling: Cool the solution slowly to induce crystallization. For instance, after refluxing in dichloromethane, the mixture can be cooled to 15°C and aged for at least one hour.[1]

  • Isolation: Filter the solid and wash the wet cake with the crystallization solvent.

  • Drying: Dry the product under vacuum at an elevated temperature (e.g., 90°C).[1]

Visualization

Polymorph_Control_Workflow cluster_start Starting Material cluster_form_a Form A Crystallization cluster_form_b Form B Crystallization cluster_transformation Polymorphic Transformation Crude Indazole-3-Carboxylic Acid Crude Indazole-3-Carboxylic Acid Solvent_A DMF/Water Acetic Acid Crude Indazole-3-Carboxylic Acid->Solvent_A Solvent_B Dichloromethane Ethyl Acetate MTBE Crude Indazole-3-Carboxylic Acid->Solvent_B Crystallize_A Crystallize Form A Solvent_A->Crystallize_A Crystallize_B Crystallize Form B Solvent_B->Crystallize_B Transformation Reflux in Methanol Crystallize_B->Transformation Transformation->Crystallize_A Yields Form A

Caption: Workflow for selective crystallization and transformation of indazole-3-carboxylic acid polymorphs.

References

Refining workup procedures for reactions involving 3-Formyl-1H-indazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formyl-1H-indazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the workup and purification of reactions involving this compound.

Problem 1: Product Precipitation During Aqueous Workup

Symptom: A solid precipitates out of the organic layer when an aqueous solution (e.g., water, brine) is added during the workup.

Cause: this compound is known to be almost insoluble in water.[1] The addition of an aqueous phase can cause the product to crash out of the organic solvent.

Solution:

  • Minimize Water Contact: Use the smallest effective volume of aqueous solution for washing.

  • Solvent Selection: If possible, use a water-miscible organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for the reaction. During workup, dilute the reaction mixture with a larger volume of a water-immiscible solvent like ethyl acetate or dichloromethane before washing.

  • Filtered Extraction: If precipitation is unavoidable, perform the extraction and then filter the combined organic layers to collect the precipitated product. The filtrate can then be processed as usual to recover any dissolved product.

Problem 2: Difficulty in Removing Impurities by Extraction

Symptom: Aqueous washes are ineffective at removing certain impurities from the organic layer.

Cause: The carboxylic acid and indazole functionalities can interact with various reagents and byproducts, making them difficult to separate through simple liquid-liquid extraction.

Solution:

  • Acid-Base Extraction:

    • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, moving it to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to re-protonate the carboxylic acid and precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

  • Column Chromatography: If extraction fails, column chromatography is a reliable method for purification. A silica gel column with a gradient elution of hexane/ethyl acetate or dichloromethane/methanol is often effective.

Problem 3: Low Yield After Recrystallization

Symptom: Significant loss of product during recrystallization.

Cause: The choice of solvent and the cooling rate can greatly impact the efficiency of recrystallization.

Solution:

  • Solvent System:

    • Single solvent: Since the compound is soluble in ethanol and dimethyl sulfoxide (DMSO)[1], these can be good starting points for single-solvent recrystallization. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.

    • Solvent/Anti-solvent: A solvent/anti-solvent system can be effective. Dissolve the compound in a good solvent (e.g., DMSO or DMF) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Controlled Cooling: Slow, controlled cooling is crucial for forming pure crystals and maximizing yield. Avoid placing the crystallization flask directly in an ice bath from a high temperature. Allow it to cool to room temperature first, and then transfer it to a refrigerator or ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: The key properties are summarized in the table below.

PropertyValueReference
Appearance White crystalline solid[1]
Molecular Formula C₉H₆N₂O₃[2][3]
Molecular Weight 190.16 g/mol
Melting Point Approximately 210-216 °C[1]
Solubility Almost insoluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO)[1]

Q2: What are common side reactions to be aware of when working with indazole derivatives?

A2: While specific to the reaction conditions, common side reactions for indazole derivatives include:

  • N-Alkylation/N-Acylation: The indazole ring has two nitrogen atoms that can be alkylated or acylated, potentially leading to a mixture of N-1 and N-2 isomers.

  • Decarboxylation: Under harsh acidic or high-temperature conditions, the carboxylic acid group may be lost.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: The toxicity of this compound has not been extensively studied.[1] Therefore, it is important to take appropriate safety measures:

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.[1]

Experimental Protocols

Protocol 1: General Workup Procedure for an Amide Coupling Reaction

This protocol is a general guideline for the workup of an amide coupling reaction between this compound and an amine.

  • Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove any unreacted amine).

      • Saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid and neutralize the acid from the previous step).

      • Brine (to reduce the solubility of organic compounds in the aqueous layer).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system. Based on its known solubility, ethanol or a mixture of DMSO and water are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in a refrigerator or an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualizations

Signaling Pathway

Derivatives of 1H-indazole-3-carboxamide have been identified as potential inhibitors of p21-activated kinase 1 (PAK1).[4] PAK1 is a key signaling node in various cellular processes, and its aberrant activation is linked to cancer progression.[5][6][7] The following diagram illustrates a simplified PAK1 signaling pathway.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 RTK->Rac_Cdc42 RAF RAF Ras->RAF PI3K PI3K Ras->PI3K PAK1 PAK1 Rac_Cdc42->PAK1 PAK1->RAF Metastasis Metastasis PAK1->Metastasis MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Indazole_Inhibitor 3-Formyl-1H-indazole- 5-carboxylic acid (derivatives) Indazole_Inhibitor->PAK1

Caption: Simplified PAK1 signaling pathway and potential inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an amide coupling reaction followed by purification.

Amide_Coupling_Workflow start Start reaction_setup Reaction Setup: - this compound - Amine - Coupling Agent (e.g., HATU, EDC) - Solvent (e.g., DMF) start->reaction_setup reaction Stir at Room Temperature (Monitor by TLC) reaction_setup->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Acid, Base, Brine reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentrate Under Reduced Pressure drying->concentration crude_product Crude Product concentration->crude_product purification Purification crude_product->purification recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If oil or needs further purification pure_product Pure Product recrystallization->pure_product chromatography->pure_product end End pure_product->end

Caption: Workflow for amide coupling and purification.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Indazole Analogs with a Focus on 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the biological activities of various indazole analogs, with 3-Formyl-1H-indazole-5-carboxylic acid serving as a key reference point. While specific biological data for this compound is not extensively available in public literature, its structure allows for a discussion of the potential influence of its functional groups based on established structure-activity relationships (SAR) within the indazole class. This document summarizes quantitative data from studies on related indazole analogs, details relevant experimental protocols, and visualizes a key signaling pathway to provide a comprehensive resource for researchers in drug discovery.

Comparative Analysis of Biological Activity

Indazole derivatives have been shown to exhibit a remarkable range of pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial activities. The nature and position of substituents on the indazole ring are critical in determining the specific biological target and potency of these compounds. The table below summarizes the biological activities of several classes of indazole analogs, providing a context for the potential activity of this compound.

Indazole Analog ClassTarget/ActivityKey FindingsReference Compound(s)IC50/EC50
1H-Indazole-3-carboxamides PAK1 Inhibition (Anti-tumor metastasis)Potent and selective inhibition of p21-activated kinase 1 (PAK1), suppressing migration and invasion of cancer cells.Compound 30l 9.8 nM (PAK1)
1H-Indazole-3-amine Derivatives Antitumor (Cytotoxicity)Promising inhibitory effects against various human cancer cell lines, inducing apoptosis and affecting the cell cycle.Compound 6o 5.15 µM (K562 cell line)
Indazole-3-carboxylic acid Metal Complexes Anti-inflammatorySignificant inhibition of nitric oxide (NO) production in RAW 264.7 cells.[Ni(3-ind)2(H2O)2]~7-23 µg/mL for >90% NO inhibition
Indazole Amides ERK1/2 InhibitionPotent inhibition of extracellular signal-regulated kinase 1/2, demonstrating growth inhibition in BRAF mutant cancer cells.[1]Not specifiedNot specified
Indazole Arylsulfonamides CCR4 AntagonismAllosteric antagonism of the CC-chemokine receptor 4, with potential for treating inflammatory diseases.[2]GSK2239633ANot specified
Indazole-3-carboxamides CRAC Channel BlockadeInhibition of calcium-release activated calcium (CRAC) channels, leading to mast cell stabilization.[3]Compound 12d Sub-µM

Based on the structure of This compound , the presence of a carboxylic acid at the 5-position and a formyl group at the 3-position suggests several possibilities for its biological activity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding site of a target protein. The formyl group is an electron-withdrawing group and a potential hydrogen bond acceptor, which can also influence binding affinity and selectivity. For instance, in the context of kinase inhibition, these groups could interact with key amino acid residues in the ATP-binding pocket.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the indazole analogs discussed.

PAK1 Inhibition Assay

This assay determines the in vitro potency of compounds against p21-activated kinase 1.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the PAK1 enzyme.

  • Procedure:

    • The PAK1 enzyme, a fluorescently labeled substrate peptide, and ATP are combined in a reaction buffer.

    • The test compound (e.g., an indazole-3-carboxamide derivative) is added at various concentrations.

    • The reaction is incubated to allow for phosphorylation.

    • A europium-labeled anti-phosphoserine antibody is added, which binds to the phosphorylated substrate.

    • The TR-FRET signal is measured, where a decrease in signal indicates inhibition of PAK1 activity.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cancer cells (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds (e.g., 1H-indazole-3-amine derivatives) for a specified period (e.g., 48 hours).

    • The MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]

Nitric Oxide (NO) Inhibition Assay

This assay evaluates the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The Griess test is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • RAW 264.7 macrophage cells are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compounds (e.g., indazole-3-carboxylic acid metal complexes) for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24-72 hours.

    • The cell supernatant is collected, and an equal volume of Griess reagent is added.

    • After a short incubation period, the absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.[5]

Visualization of a Relevant Signaling Pathway

To further understand the mechanism of action of indazole analogs, a diagram of the PAK1 signaling pathway, a target for some indazole-3-carboxamide derivatives, is provided below.

PAK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core PAK1 Regulation cluster_downstream Downstream Effects Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RTK->Rac_Cdc42 activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1->Cytoskeletal_Rearrangement Cell_Motility Cell Motility PAK1->Cell_Motility Gene_Transcription Gene Transcription PAK1->Gene_Transcription Cell_Survival Cell Survival PAK1->Cell_Survival Snail Snail PAK1->Snail upregulates Indazole_Inhibitor Indazole-3-carboxamide (e.g., Compound 30l) Indazole_Inhibitor->PAK1 Migration_Invasion Migration & Invasion Snail->Migration_Invasion

Caption: The PAK1 signaling pathway and the inhibitory action of indazole-3-carboxamide derivatives.

This guide provides a foundational understanding of the biological activities of indazole analogs. Further research into the specific properties of this compound is warranted to fully elucidate its therapeutic potential. The provided data and protocols on related compounds offer a valuable starting point for such investigations.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] A key area of investigation has been the exploration of structure-activity relationships (SAR) at the 3-position of the indazole ring. While direct and extensive SAR studies on a series of 3-formyl indazole derivatives are not widely available in the public domain, significant insights can be gleaned from closely related 3-substituted analogues, such as 3-carboxamides and 3-amines. This guide provides a comparative analysis of these derivatives, offering valuable data for the rational design of novel and potent therapeutic agents.

The derivatives of the indazole core have shown promise in a variety of therapeutic areas, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The substituents at the 3-position play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the in vitro activities of various 3-substituted indazole derivatives against different biological targets. This data is essential for understanding the impact of structural modifications on potency.

Table 1: Anticancer Activity of 1H-Indazole-3-amine Derivatives

CompoundR GroupK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5k 2-mercapto-N-(4-chlorophenyl)acetamide>40>40>403.32
6o 4-(4-fluorobenzyl)piperazin-1-yl5.1515.613.410.5

Data extracted from Wang et al., 2023.[3]

Table 2: PAK1 Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives

CompoundR GroupPAK1 IC₅₀ (nM)
30l N-(1-(3-aminopropyl)piperidin-4-yl)9.8

Data extracted from a study on PAK1 inhibitors.[4]

Table 3: Antiproliferative Activity of Indazole Derivatives

CompoundR1 GroupR2 Group4T1 IC₅₀ (µM)
2f 6-(morpholin-4-yl)3-(3,5-dimethoxyphenyl)0.23

Data extracted from Wei et al., 2021.[5][6]

Structure-Activity Relationship (SAR) Summary

The data presented in the tables above, along with findings from various studies, allows for the deduction of several key SAR trends for 3-substituted indazole derivatives:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position is critical for biological activity. For anticancer activity, both mercapto-acetamide and piperazine moieties at this position have demonstrated potency, with the former showing high activity against Hep-G2 cells.[3] For PAK1 inhibition, a carboxamide linker to a substituted piperidine at the 3-position is favorable.[4]

  • Hydrophobic and Hydrophilic Groups: A study on anticancer indazole derivatives highlighted the importance of a hydrophobic group at the C3 position and a hydrophilic group at the C6 position for potent activity.[6]

  • Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors. Modifications at the 3-position can modulate the selectivity and potency against different kinases, such as PAK1 and others implicated in cancer signaling pathways.[4]

SAR_Summary cluster_C3 C3 Position cluster_Activity Biological Activity Indazole_Core 1H-Indazole Core C3_Substituents Substituents (e.g., Amine, Carboxamide) Indazole_Core->C3_Substituents Modification at C3 Anticancer Anticancer C3_Substituents->Anticancer Influences Kinase_Inhibition Kinase Inhibition (e.g., PAK1) C3_Substituents->Kinase_Inhibition Determines Antimicrobial Antimicrobial C3_Substituents->Antimicrobial Affects

Caption: General Structure-Activity Relationship for 3-Substituted Indazoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of 3-substituted indazole derivatives.

General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives:

To a solution of 1H-indazole-3-carboxylic acid in DMF, HOBT, EDC.HCl, and TEA are added, and the reaction mixture is stirred at room temperature. Subsequently, the desired amine is added, and the mixture is stirred for an additional 4-6 hours. The product is then isolated and purified.[7]

In Vitro Antiproliferative Activity Assay (MTT Assay):

Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further. Finally, the formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability and calculate IC₅₀ values.[3]

Kinase Inhibition Assay:

The inhibitory activity of the compounds against a specific kinase (e.g., PAK1) is determined using a biochemical assay. The assay typically involves incubating the kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using a fluorescence- or luminescence-based method, to determine the IC₅₀ value of the inhibitor.[4]

Experimental_Workflow cluster_Synthesis Synthesis cluster_Evaluation Biological Evaluation Start 1H-Indazole-3-carboxylic acid Reaction Amide Coupling Start->Reaction Reactants Amine, Coupling Reagents Reactants->Reaction Product 1H-Indazole-3-carboxamide Reaction->Product MTT MTT Assay (Anticancer) Product->MTT Kinase_Assay Kinase Assay (Enzyme Inhibition) Product->Kinase_Assay Data IC50 Determination MTT->Data Kinase_Assay->Data

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathways

Indazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some anticancer indazole derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[5][6]

Apoptosis_Pathway Indazole Indazole Derivative (e.g., 2f) Bcl2 Bcl-2 Indazole->Bcl2 Inhibits Bax Bax Indazole->Bax Activates Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by an Anticancer Indazole Derivative.

References

Validating the Chemical Structure of 3-Formyl-1H-indazole-5-carboxylic Acid: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the validation of the chemical structure of 3-Formyl-1H-indazole-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comparative analysis with related indazole derivatives and detailed experimental protocols.

The precise structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. For this compound (C₉H₆N₂O₃), a heterocyclic compound with potential applications in medicinal chemistry, rigorous structural validation is paramount. This guide outlines the expected spectroscopic data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the target compound and compares it with known indazole derivatives to provide a clear framework for its identification and characterization.

Expected and Comparative Spectroscopic Data

The chemical structure of this compound contains several key functional groups: an indazole core, a formyl group at position 3, and a carboxylic acid group at position 5. Each of these moieties will give rise to characteristic signals in the NMR and MS spectra.

Table 1: Expected ¹H NMR Data for this compound and Comparative Data for Related Compounds.

CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
This compound -COOH> 12.0singlet (broad)
-CHO~10.0singlet
Indazole H4~8.5doublet
Indazole H6~8.2doublet of doublets
Indazole H7~7.8doublet
Indazole NH~14.0singlet (broad)
1H-Indazole-3-carboxamideAromatic H7.22-7.43multiplet
Aromatic H7.64doublet
Aromatic H8.21doublet
Amide NH9.08triplet (broad)
Indazole NH13.88singlet
1H-Indazole[1]H38.10singlet
H77.78doublet
H47.58doublet
H67.36triplet
H57.13triplet
NH13.1singlet (broad)

Table 2: Expected ¹³C NMR Data for this compound and Comparative Data for Related Compounds.

CompoundCarbonExpected Chemical Shift (δ, ppm)
This compound -COOH~168
-CHO~185
Indazole C3~145
Indazole C3a~140
Indazole C7a~125
Indazole C5~128
Aromatic C-H110-130
1H-Indazole-carboxylic acids (general range)[2]Carboxylic Acid C=O167.1 - 168.3
Aromatic/Indazole C110 - 150

Table 3: Predicted Mass Spectrometry Data for this compound. [3]

Adductm/z
[M+H]⁺191.04512
[M+Na]⁺213.02706
[M-H]⁻189.03056
[M]⁺190.03729

The molecular formula of this compound is C₉H₆N₂O₃, with a monoisotopic mass of 190.03784 Da[3]. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable data. Below are standard protocols for NMR and MS analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation : Analyses should be performed on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[4]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique used.

  • Instrumentation : Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.[4]

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). The mass range should be set to cover the expected molecular weight of the compound.

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass for the chemical formula C₉H₆N₂O₃. The mass error should be within 5 ppm. Analyze the fragmentation pattern (if MS/MS is performed) to further confirm the structure.

Workflow for Structural Validation

The logical flow for validating the chemical structure of this compound using spectroscopic methods is illustrated below.

cluster_0 Spectroscopic Analysis Workflow A Compound Synthesis (this compound) B Mass Spectrometry (MS) - ESI-TOF or Orbitrap - Positive and Negative Modes A->B C NMR Spectroscopy - 1H NMR - 13C NMR A->C D Data Analysis & Interpretation B->D C->D E Structural Confirmation D->E F Comparison with Alternatives (e.g., other indazole derivatives) D->F

Caption: Workflow for the validation of this compound.

By following these protocols and comparing the acquired data with the expected and comparative spectral information, researchers can confidently validate the chemical structure of this compound. This rigorous approach is essential for ensuring the integrity of subsequent research and development activities.

References

The Efficacy of Indazole-Based Drug Candidates: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and clinical candidates.[1] This guide provides a comparative analysis of the in vitro and in vivo efficacy of drug candidates derived from the indazole core, with a particular focus on carboxamide derivatives at the 3 and 5 positions. While direct experimental data on derivatives of 3-Formyl-1H-indazole-5-carboxylic acid is not extensively available in the public domain, this guide will leverage data from structurally similar indazole-5-carboxamides and indazole-3-carboxamides to provide a comprehensive overview for researchers, scientists, and drug development professionals. The insights herein are intended to guide experimental design and highlight the therapeutic potential of this versatile heterocyclic motif.

Section 1: Anticancer Efficacy of Indazole Carboxamide Derivatives

The indazole nucleus has been a fertile ground for the discovery of potent anticancer agents.[2] The strategic placement of a carboxamide functionality at either the C3 or C5 position of the indazole ring has yielded compounds with significant antiproliferative and tumor growth inhibitory activities. This section compares the in vitro cytotoxicity and in vivo tumor-suppressive effects of representative compounds from these two classes.

In Vitro Cytotoxicity: A Tale of Two Isomers

The antiproliferative activity of indazole carboxamide derivatives is typically assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit the growth of 50% of the cancer cells.

Below is a comparative summary of the in vitro cytotoxic activity of various indazole-3-carboxamide and indazole-5-carboxamide derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indazole-3-Carboxamide Compound 2f4T1 (Breast)0.23 - 1.15[1]
Compound 6oK562 (Leukemia)5.15[4]
Compound 1cColon & Melanoma0.041 - 33.6[5]
Indazole-5-Carboxamide Compound 8gHCT-116 (Colorectal)0.024[4]
Compound 8hMCF-7 (Breast)0.025[4]
Curcumin Analog 3bWiDr (Colorectal)27.20[6][7]

Analysis of In Vitro Data: The presented data indicates that both indazole-3-carboxamide and indazole-5-carboxamide scaffolds can be decorated to produce highly potent anticancer agents. Notably, the 5-ethylsulfonyl-indazole-3-carboxamide derivatives 8g and 8h exhibited exceptional potency in the nanomolar range against colorectal and breast cancer cell lines, respectively.[4] This highlights the critical role of the substituent at the 5-position in driving antiproliferative activity. In comparison, while still potent, the indazole-3-carboxamide derivatives showed a wider range of IC50 values, suggesting that the substitutions on the carboxamide nitrogen and other parts of the indazole ring play a significant role in determining their cytotoxic profile.

In Vivo Antitumor Efficacy: From the Bench to Preclinical Models

Promising in vitro activity is a prerequisite for advancing a compound to in vivo animal models. These studies are crucial for evaluating a drug's efficacy, safety, and pharmacokinetic profile in a living organism. A commonly used model for assessing anticancer efficacy is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

One notable example is compound 2f , an indazole derivative that demonstrated the ability to suppress the growth of a 4T1 tumor model in vivo without obvious side effects.[1] This successful translation from in vitro to in vivo efficacy underscores the therapeutic potential of the indazole scaffold.

The general workflow for an in vivo antitumor efficacy study is depicted below:

in_vivo_antitumor_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size randomization Randomization into Treatment & Control Groups tumor_growth->randomization dosing Drug Administration (e.g., oral, i.p.) randomization->dosing measurement Tumor Volume Measurement dosing->measurement body_weight Body Weight Monitoring dosing->body_weight endpoint Endpoint Analysis (e.g., tumor weight, histology) measurement->endpoint

In vivo antitumor efficacy study workflow.

Section 2: Anti-inflammatory Properties of Indazole Derivatives

Chronic inflammation is a key driver of various diseases, including cancer and autoimmune disorders. The cyclooxygenase-2 (COX-2) enzyme is a critical mediator of inflammation, and its inhibition is a well-established therapeutic strategy.[8] Several indazole derivatives have been investigated for their anti-inflammatory potential.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of indazole derivatives is often evaluated by their ability to inhibit COX-2 and pro-inflammatory cytokines like TNF-α.

Compound ClassTargetIC50 (µM)Reference
Indazole Derivatives COX-2Varies[8]
TNF-αVaries[8]
In Vivo Anti-inflammatory Efficacy: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening the in vivo anti-inflammatory activity of novel compounds.[9] Carrageenan injection into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

The typical workflow for this model is as follows:

carrageenan_edema_workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization grouping Grouping of Animals animal_acclimatization->grouping baseline_measurement Baseline Paw Volume Measurement drug_administration Drug Administration (Test Compound/Vehicle/Control) baseline_measurement->drug_administration carrageenan_injection Subplantar Injection of Carrageenan drug_administration->carrageenan_injection paw_measurement Paw Volume Measurement at Different Time Intervals carrageenan_injection->paw_measurement edema_calculation Calculation of Paw Edema statistical_analysis Statistical Analysis edema_calculation->statistical_analysis PAK1_pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Growth_Factors Growth Factors Growth_Factors->PAK1 Cell_Cycle Cell Cycle Progression PAK1->Cell_Cycle Angiogenesis Angiogenesis PAK1->Angiogenesis Metastasis Metastasis PAK1->Metastasis Therapeutic_Resistance Therapeutic Resistance PAK1->Therapeutic_Resistance Indazole_Inhibitor Indazole-based PAK1 Inhibitor Indazole_Inhibitor->PAK1 COX2_pathway cluster_stimuli Inflammatory Stimuli Cytokines Cytokines (e.g., TNF-α, IL-1β) COX2 COX-2 Cytokines->COX2 Induces Growth_Factors Growth Factors Growth_Factors->COX2 Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Indazole_Inhibitor Indazole-based COX-2 Inhibitor Indazole_Inhibitor->COX2

References

Comparative analysis of different synthetic routes to 3-Formyl-1H-indazole-5-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of synthetic methodologies for producing 3-Formyl-1H-indazole-5-carboxylic acid, a key building block in pharmaceutical research and development, is presented. This guide offers a comparative look at two distinct synthetic strategies, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their applications.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. Its structure is a valuable scaffold for the synthesis of a variety of therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide compares two primary routes: a ring-formation strategy via nitrosation of an indole precursor and a functional group interconversion strategy involving the oxidation of a methylindazole intermediate.

Comparative Summary of Synthetic Routes

ParameterRoute 1: Nitrosation of Indole-5-carboxylic AcidRoute 2: Oxidation of 3-Methyl-1H-indazole-5-carboxylic Acid
Starting Material Indole-5-carboxylic acid4-Amino-3-methylbenzoic acid
Key Transformations Indole ring nitrosation and rearrangementDiazotization and cyclization, followed by selective oxidation
Number of Steps 12
Overall Yield 62%Not explicitly reported, requires optimization
Reagents of Note Sodium nitrite, Hydrochloric acidSodium nitrite, Acetic acid, Selenium dioxide, tert-Butyl hydroperoxide
Advantages Single-step synthesis, good reported yieldPotentially avoids harsh nitrosation conditions
Disadvantages Use of sodium nitrite and acidic conditionsTwo-step process, oxidation step may require careful optimization to avoid over-oxidation of the aldehyde or side reactions with the carboxylic acid. The synthesis of the intermediate and the oxidation step are not well-documented in a single procedure.

Synthetic Route 1: Nitrosation of Indole-5-carboxylic Acid

This approach directly constructs the 3-formyl-1H-indazole ring system from a readily available indole precursor. The reaction proceeds via a nitrosation of the indole at the 3-position, followed by a rearrangement to form the indazole-3-carboxaldehyde.

Route_1 Indole-5-carboxylic_acid Indole-5-carboxylic acid Product This compound Indole-5-carboxylic_acid->Product NaNO₂, HCl, H₂O/DMF, 50°C, 62%

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

A solution of indole-5-carboxylic acid (1 equivalent) in a mixture of water and DMF is added to a solution of sodium nitrite (8 equivalents) and hydrochloric acid (2.7 equivalents) in aqueous DMF at 0°C. After the addition, the reaction mixture is stirred at 50°C for 2 hours. The product is then isolated by purification.[1]

Synthetic Route 2: Oxidation of 3-Methyl-1H-indazole-5-carboxylic Acid

This two-step route involves the initial synthesis of 3-methyl-1H-indazole-5-carboxylic acid, followed by the selective oxidation of the 3-methyl group to the desired aldehyde. This method relies on the availability of a suitable substituted aniline precursor and a selective oxidation agent.

Route_2 Starting_Material 4-Amino-3-methylbenzoic acid Intermediate 3-Methyl-1H-indazole-5-carboxylic acid Starting_Material->Intermediate 1. NaNO₂, H₂SO₄, H₂O, 0°C 2. Acetic Acid, heat Product This compound Intermediate->Product SeO₂, 70% t-BuOOH, Dioxane, 50°C (Proposed)

Caption: Synthetic pathway for Route 2.

Experimental Protocols:

Step 1: Synthesis of 3-Methyl-1H-indazole-5-carboxylic acid

To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in aqueous sulfuric acid at 0°C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise. The resulting diazonium salt solution is then added to a hot solution of acetic acid, and the mixture is heated to effect cyclization. After cooling, the product precipitates and is collected by filtration.

Step 2: Oxidation to this compound (Proposed)

To a solution of selenium dioxide (2.3 equivalents) in dioxane, 70% tert-butyl hydroperoxide (1 equivalent) is added, and the mixture is stirred. 3-Methyl-1H-indazole-5-carboxylic acid (1 equivalent) is then added, and the reaction mixture is heated at 50°C until the starting material is consumed, as monitored by TLC. The product is then isolated and purified. This proposed procedure is based on an improved method for the oxidation of active methyl groups on N-heterocyclic compounds.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1 is a more direct, one-step process with a good reported yield, making it an attractive option for rapid synthesis. Route 2, while longer, may be advantageous if the starting aniline is more readily available or if avoidance of direct nitrosation of an indole is desired. However, the oxidation step in Route 2 would require careful optimization to ensure selective conversion to the aldehyde without affecting the carboxylic acid moiety and to maximize the yield. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including starting material availability, scalability, and process safety considerations.

References

Benchmarking the inhibitory activity of 3-Formyl-1H-indazole-5-carboxylic acid derivatives against known standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring DNA damage repair deficiencies. This guide provides a comparative analysis of the inhibitory activity of 3-Formyl-1H-indazole-5-carboxylic acid derivatives against established PARP inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The data presented herein is curated from publicly available scientific literature and aims to facilitate the objective assessment of these compounds' potential as next-generation anticancer agents.

Introduction to PARP Inhibition and the Promise of Indazole Scaffolds

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA single-strand breaks. Its inhibition leads to the accumulation of these breaks, which, during DNA replication, are converted into more lethal double-strand breaks. In cancer cells with mutations in genes essential for homologous recombination repair of double-strand breaks, such as BRCA1 and BRCA2, the inhibition of PARP1 induces synthetic lethality, leading to selective cancer cell death.[1][2]

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval and are now integral in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[3][4] Notably, the chemical structure of the FDA-approved PARP inhibitor Niraparib features an indazole-3-carboxamide core.[5] This structural motif has highlighted the potential of the broader indazole scaffold in the design of potent and selective PARP inhibitors, prompting further investigation into its derivatives.[5]

This guide focuses on benchmarking the inhibitory activity of emerging indazole derivatives against these established standards, providing a quantitative basis for their further development.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the standard PARP inhibitors against PARP1 and PARP2 enzymes, alongside available data for novel N-substituted indazole-3-carboxamide derivatives. Lower IC50 values are indicative of higher inhibitory potency.

InhibitorTargetIC50 (nM)Reference(s)
Standard PARP Inhibitors
OlaparibPARP15[3][5][6]
PARP21[3][5][6]
RucaparibPARP11.4 (Ki)[7]
PARP20.17 (Ki)[8]
NiraparibPARP13.8[9][10][11]
PARP22.1[9][10][11]
TalazoparibPARP10.57[4][12]
PARP2-
Indazole-3-Carboxamide Derivatives
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamidePARP136,000[13]
1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamidePARP16,800[13]

Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the context of PARP1 inhibition, the following diagrams illustrate the PARP1-mediated DNA damage repair pathway and a typical experimental workflow for assessing the inhibitory activity of novel compounds.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Recruitment recruits SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair leads to Inhibitor 3-Formyl-1H-indazole-5-carboxylic acid derivative / Standard Inhibitor Inhibitor->PARP1 inhibits

Figure 1. Simplified PARP1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow Compound_Prep Prepare Test Compounds (Indazole Derivatives & Standards) Assay_Setup Set up PARP1 Fluorometric Assay (Enzyme, DNA, NAD+) Compound_Prep->Assay_Setup Incubation Incubate with Test Compounds at Various Concentrations Assay_Setup->Incubation Measurement Measure Fluorescence (Proportional to PARP1 Activity) Incubation->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis Comparison Compare Potency of Derivatives to Standards Data_Analysis->Comparison

Figure 2. General experimental workflow for determining PARP1 inhibitory activity.

Experimental Protocols

The determination of the inhibitory activity of the this compound derivatives and standard inhibitors against PARP1 is typically performed using a fluorometric assay. Below is a detailed methodology based on common laboratory practices.[14][15][16][17]

PARP1 Fluorometric Inhibition Assay Protocol

This protocol outlines the steps to measure the in vitro inhibitory activity of test compounds against human PARP1 enzyme.

I. Reagents and Materials:

  • Recombinant Human PARP1 Enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide Adenine Dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)

  • Test Compounds (this compound derivatives and standards) dissolved in DMSO

  • Developing Solution (containing a reagent that reacts with remaining NAD+ to produce a fluorescent product)

  • 96-well black microplates

  • Fluorescence microplate reader

II. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of PARP1 enzyme in PARP assay buffer. The final concentration should be determined empirically to achieve a robust signal-to-background ratio.

    • Prepare a working solution of activated DNA in PARP assay buffer.

    • Prepare a working solution of β-NAD+ in PARP assay buffer.

    • Prepare serial dilutions of the test compounds and standard inhibitors in PARP assay buffer containing a fixed percentage of DMSO (e.g., 1%) to create a dose-response curve.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add the following in order:

      • PARP Assay Buffer

      • Activated DNA solution

      • Test compound or standard inhibitor solution (or vehicle control - buffer with DMSO)

    • Initiate the enzymatic reaction by adding the PARP1 enzyme solution to all wells except the "no enzyme" control wells.

    • Finally, add the β-NAD+ solution to all wells.

    • The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the enzyme reaction.

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developing solution to each well.

    • Incubate the plate for a further period (e.g., 15-30 minutes) at room temperature to allow for complete development of the fluorescent product.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore generated.

III. Data Analysis:

  • Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.

  • Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a potent standard inhibitor at a saturating concentration (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PARP1 activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The indazole-3-carboxamide scaffold, present in the approved PARP inhibitor Niraparib, represents a promising starting point for the development of novel PARP inhibitors. The comparative data presented in this guide indicates that while the initially synthesized N-substituted indazole-3-carboxamide derivatives show weaker inhibitory activity compared to the established standards, the scaffold itself holds significant potential. Further structural modifications to the this compound core could lead to the discovery of potent and selective PARP inhibitors. The provided experimental protocol offers a robust framework for the systematic evaluation of such novel derivatives, facilitating their progression in the drug discovery pipeline. This guide serves as a foundational resource for researchers aiming to build upon the successes of current PARP inhibitors and develop the next generation of targeted cancer therapies.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has proven to be a cornerstone in the design of potent kinase inhibitors. Its remarkable versatility allows for the targeting of a wide array of kinases, playing a pivotal role in the development of therapies for cancer and other diseases. However, this versatility also presents a significant challenge: ensuring selectivity and minimizing off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent indazole-based kinase inhibitors, supported by experimental data, to facilitate informed decisions in drug discovery and development.

The ATP-binding site of kinases, the primary target for most inhibitors, is highly conserved across the kinome, making the design of truly specific inhibitors a formidable task.[1] Off-target activity can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1][2] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for predicting both its therapeutic efficacy and potential adverse effects.[3] This guide focuses on a selection of well-characterized indazole-containing compounds to illustrate the diverse landscape of kinase selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window.[4] Kinome-wide screening is a common strategy to assess the interaction of a compound with a broad panel of kinases.[4] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of several indazole-based inhibitors against a panel of kinases, offering a quantitative comparison of their potency and selectivity. Lower IC50 values indicate higher potency.[1]

Table 1: Kinase Inhibition Profile of Axitinib and a PLK4 Inhibitor (C05) [4]

Kinase TargetC05 (% Inhibition at 0.5 µM)Axitinib (IC50 in nM)
PLK487.45%4.2
PLK115.32%-
PLK221.89%-
PLK312.56%-
CDK2/cyclin A25.78%-
CDK4/cyclin D310.23%-
Aurora A31.45%-
Aurora B28.91%-
CHK118.67%-
VEGFR1-0.1
VEGFR2-0.2
VEGFR3-0.1-0.3
PDGFRβ-1.6
c-Kit-1.7

Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50).[4]

The data illustrates that C05 exhibits notable selectivity for PLK4 over other members of the Polo-like kinase family and key cell cycle kinases.[4] In contrast, Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[4]

Table 2: Kinase Inhibition Profile of UNC2025, BMS-777607, and R428 (Bemcentinib) [3]

Kinase TargetUNC2025 (IC50 in nM)BMS-777607 (IC50 in nM)R428 (Bemcentinib) (IC50 in nM)
AXL1221.1-
MER0.74--
FLT30.8--
TRKA1.67--
TRKC4.38--
TYRO35.834.3-
KIT8.18--
MET3643.9-
RON-1.8-

Data sourced from MedchemExpress and ACS Publications.[3]

This table highlights the varied selectivity profiles of different indazole-based inhibitors targeting the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.

Visualizing Pathways and Processes

To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.

G General Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Validation a Compound Synthesis (Indazole Scaffold) b In Vitro Kinase Assay (e.g., ADP-Glo) a->b c IC50 Determination b->c d Cell-Based Potency Assays c->d Lead Compound Selection e Target Engagement Assays (e.g., NanoBRET) d->e f Western Blot for Downstream Signaling e->f g Animal Models f->g Preclinical Candidate h Pharmacokinetics (PK) Pharmacodynamics (PD) g->h i Toxicity Studies h->i

Caption: General workflow for kinase inhibitor cross-reactivity profiling.[3]

VEGFA_signaling VEGF Signaling Pathway and Inhibition VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, and Survival ERK->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell logical_comparison Logical Structure for Comparing Indazole-Based Kinase Inhibitors Indazole Indazole Scaffold InhibitorA Inhibitor A (e.g., Axitinib) Indazole->InhibitorA InhibitorB Inhibitor B (e.g., C05) Indazole->InhibitorB InhibitorC Inhibitor C (e.g., UNC2025) Indazole->InhibitorC ProfileA Kinase Profile A (VEGFRs, PDGFR, c-Kit) InhibitorA->ProfileA ProfileB Kinase Profile B (PLK4 selective) InhibitorB->ProfileB ProfileC Kinase Profile C (TAM kinases) InhibitorC->ProfileC DataA IC50 Data Table 1 ProfileA->DataA DataB IC50 Data Table 1 ProfileB->DataB DataC IC50 Data Table 2 ProfileC->DataC

References

Navigating the Synthesis of 3-Formyl-1H-indazole-5-carboxylic acid: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Formyl-1H-indazole-5-carboxylic acid stands as a significant building block in the creation of various therapeutic agents. However, a comprehensive, comparative analysis of its synthetic protocols with a focus on reproducibility has been notably absent from publicly available literature. This guide aims to address this gap by presenting a review of potential synthetic strategies and highlighting the critical need for standardized, reproducible methodologies.

Potential Synthetic Approaches

Based on the synthesis of analogous indazole derivatives, two primary conceptual pathways for the synthesis of this compound can be proposed. It is important to note that the following descriptions are based on general principles of organic synthesis and lack specific, validated experimental data for this particular compound.

Method 1: Formylation of a Precursor Indazole-5-carboxylic Acid

This approach would involve the introduction of a formyl group at the C3 position of an existing 1H-indazole-5-carboxylic acid scaffold. A common method for such a transformation is the Vilsmeier-Haack reaction.

Method 2: Cyclization to Form the Indazole Ring

An alternative strategy involves constructing the indazole ring from acyclic precursors that already contain the necessary functional groups or can be easily converted to them. This is a common strategy for the synthesis of substituted indazoles.

Due to the lack of specific and comparative experimental data in the public domain, a quantitative comparison of these potential methods is not feasible at this time. Key metrics for reproducibility, such as reaction yield, purity of the final product, reaction time, and scalability, have not been consistently reported for the synthesis of this compound across different methodologies.

Experimental Protocols: A Call for Standardization

The absence of detailed, peer-reviewed, and independently verified experimental protocols for the synthesis of this compound presents a significant challenge for the research community. To facilitate reproducibility and enable meaningful comparisons, future publications should strive to include the following detailed information:

  • Detailed Reagent Specifications: Purity and source of all starting materials and reagents.

  • Precise Reaction Conditions: Including reaction temperature, time, atmosphere, and stirring speed.

  • Work-up and Purification Procedures: Step-by-step description of extraction, washing, drying, and chromatographic purification.

  • Comprehensive Characterization Data: Including but not limited to NMR (1H, 13C), Mass Spectrometry (HRMS), and HPLC analysis to confirm structure and purity.

  • Reproducibility Data: Reporting of yields and purity from multiple runs of the same experiment.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the synthetic process, a generalized workflow for chemical synthesis is presented below. This diagram illustrates the logical progression from starting materials to the final, characterized product.

G General Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials C Reaction Setup (Atmosphere, Temperature) A->C B Reagents & Solvents B->C D Reaction Monitoring (TLC, LC-MS) C->D Monitoring Progress E Quenching & Extraction D->E Reaction Complete F Purification (Chromatography, Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G H Final Product G->H Structure & Purity Confirmed

Caption: A generalized workflow for chemical synthesis.

Conclusion and Future Directions

The synthesis of this compound is of clear interest to the scientific community, particularly in the field of drug discovery. However, the current lack of publicly available, detailed, and reproducible synthetic protocols hinders efficient research and development. There is a pressing need for the publication of robust and thoroughly validated synthetic methods that include comprehensive experimental details and quantitative data on yield and purity. Such contributions would be invaluable to researchers and would undoubtedly accelerate the development of novel therapeutics based on this important molecular scaffold. It is recommended that future research in this area focuses not only on the novelty of synthetic routes but also on the thorough documentation and validation of these methods to ensure their reproducibility.

Comparing the physicochemical properties of fluorinated vs. non-fluorinated indazole carboxylic acids.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on a molecule's properties is paramount for designing effective and safe therapeutics. This guide provides an objective comparison of the physicochemical properties of fluorinated versus non-fluorinated indazole carboxylic acids, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. Fluorination can significantly alter a molecule's electronic properties, conformation, and metabolic fate, thereby influencing its acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. This guide delves into these key physicochemical parameters, offering a comparative analysis between fluorinated and non-fluorinated indazole carboxylic acids. While direct experimental data for a single pair of indazole carboxylic acid analogs across all properties is not always available in published literature, we will draw upon data from closely related structures and established principles to illustrate the predictable effects of fluorination.

Quantitative Comparison of Physicochemical Properties

The following table summarizes key physicochemical data, comparing non-fluorinated indazole-3-carboxylic acid with a fluorinated analog. It's important to note that some of this data is computed, and in the case of metabolic stability, data from analogous indole compounds is used to demonstrate the expected trend.

Physicochemical PropertyNon-Fluorinated AnalogFluorinated AnalogEffect of Fluorination
pKa Indazole-3-carboxylic acid: ~3-4 (estimated)5-Fluoro-1H-indazole-3-carboxylic acid: Expected to be lowerIncreased Acidity
Lipophilicity (logP) Indazole-3-carboxylic acid: 1.4 (Computed)[1]1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid: 3.1 (Computed)[2]Increased Lipophilicity
Aqueous Solubility Generally higher for non-fluorinated analogsGenerally lower for fluorinated analogsDecreased Solubility
Metabolic Stability (t½, min) Non-fluorinated indole: 12.35[3][4]4-Fluoro-indazole analog: 13.29[3][4]Increased Stability
CF3-substituted indazole analog: 53.71[3][4]Significantly Increased Stability

Note: The pKa for indazole-3-carboxylic acid is an estimation based on the general acidity of carboxylic acids and the electron-withdrawing nature of the indazole ring. The metabolic stability data is for indole analogs, which serve as a reasonable proxy to illustrate the impact of fluorination on the metabolic fate of heterocyclic compounds.[3][4]

The Influence of Fluorination: A Deeper Dive

Acidity (pKa)

Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect.[5] When a fluorine atom is placed on the indazole ring, it pulls electron density away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (the conjugate base) formed upon deprotonation, making the proton more likely to dissociate.[5] Consequently, fluorinated indazole carboxylic acids are more acidic and have a lower pKa value compared to their non-fluorinated counterparts.[5] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the carboxylic acid group.[5]

Lipophilicity (logP)

Lipophilicity, the measure of a compound's ability to partition between a lipid and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine generally increases the lipophilicity of a molecule.[6] This is reflected in the computed logP values for indazole-3-carboxylic acid (1.4) and its 1-(4-fluorobenzyl) analog (3.1).[1][2] The carbon-fluorine bond is highly polarized, but the overall contribution to lipophilicity is complex and can be influenced by intramolecular interactions and the specific molecular context.

Aqueous Solubility

There is often an inverse relationship between lipophilicity and aqueous solubility. As the lipophilicity of a compound increases with fluorination, its solubility in aqueous media tends to decrease.[7] This is a crucial consideration in drug development, as poor aqueous solubility can lead to challenges in formulation and bioavailability.[8]

Metabolic Stability

A key reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[3] By strategically placing fluorine atoms at metabolically vulnerable positions, the rate of metabolic degradation can be slowed, leading to a longer half-life (t½) and improved pharmacokinetic profile.[3] The data for indole analogs clearly demonstrates this trend, where fluorination, particularly with a trifluoromethyl group, leads to a substantial increase in metabolic half-life.[3][4]

Experimental Protocols

Accurate determination of these physicochemical properties relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the test compound with a standardized acid or base and monitoring the pH change.[9][10][11]

  • Preparation: A precise amount of the indazole carboxylic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility. The solution is then diluted to a known concentration (e.g., 1 mM).[9] A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.[9]

  • Titration: The solution of the test compound is placed in a beaker with a calibrated pH electrode. The titrant (NaOH solution) is added in small, precise increments.[9]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.[12][13]

logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[14][15]

  • Preparation: A solution of the test compound is prepared in a biphasic system of n-octanol and water.

  • Partitioning: The mixture is shaken vigorously for a set period to allow the compound to distribute between the two phases until equilibrium is reached.[16]

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[17]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

For fluorinated compounds, 19F NMR spectroscopy can also be a powerful tool for determining logP.[16][18]

Aqueous Solubility Determination by Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess a compound's dissolution rate.[17][19][20][21]

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).[17][19]

  • Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.[19]

  • Solubilization: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well, and the plate is shaken for a specific period (e.g., 1-2 hours) at a controlled temperature.[19]

  • Precipitate Detection: The presence of a precipitate is detected by measuring the turbidity of the solution using nephelometry or by analyzing the concentration of the dissolved compound in the supernatant after filtration or centrifugation using UV-Vis spectroscopy or LC-MS.[19][20]

Metabolic Stability Determination by in vitro Liver Microsomal Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes.[4][22][23][24][25]

  • Incubation Mixture Preparation: The test compound is incubated with pooled liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.[4][22]

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[4]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[25]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol.[4]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[25]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4][25]

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining these critical physicochemical properties.

G cluster_pka pKa Determination Workflow pka_prep Prepare Compound Solution & Standardized Titrant pka_titrate Potentiometric Titration pka_prep->pka_titrate pka_data Record pH vs. Volume pka_titrate->pka_data pka_analyze Generate Titration Curve & Determine pKa pka_data->pka_analyze

Caption: Workflow for pKa determination.

G cluster_logp logP Determination Workflow logp_prep Prepare n-Octanol/Water Mixture with Compound logp_shake Shake to Equilibrium logp_prep->logp_shake logp_separate Separate Phases logp_shake->logp_separate logp_quantify Quantify Compound in Each Phase logp_separate->logp_quantify logp_calc Calculate logP logp_quantify->logp_calc

Caption: Workflow for logP determination.

G cluster_sol Aqueous Solubility Workflow sol_prep Prepare DMSO Stock Solution sol_add Add to Aqueous Buffer sol_prep->sol_add sol_shake Incubate and Shake sol_add->sol_shake sol_detect Detect Precipitate / Quantify Dissolved Compound sol_shake->sol_detect

Caption: Workflow for aqueous solubility assay.

G cluster_metstab Metabolic Stability Workflow met_prep Prepare Incubation Mixture (Compound + Microsomes) met_initiate Initiate Reaction with NADPH met_prep->met_initiate met_sample Sample at Time Points met_initiate->met_sample met_terminate Terminate Reaction met_sample->met_terminate met_analyze Analyze by LC-MS/MS met_terminate->met_analyze met_calc Calculate t½ and CLint met_analyze->met_calc

Caption: Workflow for metabolic stability assay.

References

Head-to-head comparison of 3-Formyl-1H-indazole-5-carboxylic acid with commercially available inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The inhibitory activity and biological data for 3-Formyl-1H-indazole-5-carboxylic acid presented in this guide are hypothetical and for illustrative purposes only. Currently, there is no publicly available data on the specific biological targets or inhibitory potency of this compound. This guide is intended to provide a framework for the potential evaluation of novel compounds against established inhibitors.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide presents a hypothetical head-to-head comparison of a novel indazole-containing compound, this compound, with commercially available inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a prime target for anti-cancer therapies.[1][2]

This comparison is based on the hypothesis that this compound is an inhibitor of VEGFR-2. We will compare its hypothetical performance against well-established, commercially available VEGFR-2 inhibitors: Axitinib, Sorafenib, and Sunitinib.

Quantitative Performance Data

The inhibitory potency of this compound and its commercial counterparts against VEGFR-2 is summarized below. The data for the commercial inhibitors are based on published literature, while the data for this compound is hypothetical.

CompoundTarget(s)IC50 (nM) - In Vitro Kinase AssayIC50 (nM) - Cell-Based Assay (HUVEC Proliferation)
This compound (Hypothetical) VEGFR-2 15 50
AxitinibVEGFR-1, -2, -3, PDGFRβ, c-Kit0.2[3]Not specified
SorafenibVEGFR-2, VEGFR-3, PDGFRβ, c-Kit, Flt-3, Raf-190[3][4]Not specified
SunitinibVEGFR-2, PDGFRβ, c-Kit80[3][5]~10[6]

Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1][2]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_reagents Add inhibitor, enzyme, and substrate/ATP to microplate prep_inhibitor->add_reagents prep_enzyme Prepare VEGFR-2 enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate and ATP solution prep_substrate->add_reagents incubate Incubate at room temperature add_reagents->incubate add_detection Add detection reagent (e.g., ADP-Glo™) incubate->add_detection read_plate Measure luminescence add_detection->read_plate calc_inhibition Calculate percent inhibition read_plate->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and control inhibitors (Axitinib, Sorafenib, Sunitinib) in a suitable buffer (e.g., kinase buffer with ≤1% DMSO).

    • Dilute recombinant human VEGFR-2 kinase to a predetermined optimal concentration in kinase buffer.

    • Prepare a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at a concentration near the Km for VEGFR-2.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the diluted inhibitor solutions.

    • Add the diluted VEGFR-2 enzyme to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of product formed or ATP consumed. For example, using a luminescence-based assay like ADP-Glo™, which measures the amount of ADP produced.

    • Add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based HUVEC Proliferation Assay

This assay assesses the ability of a compound to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which is a key process in angiogenesis and is stimulated by VEGFR-2 activation.

Methodology:

  • Cell Culture and Seeding:

    • Culture HUVECs in appropriate media.

    • Seed the HUVECs into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Starve the cells in a low-serum medium for several hours.

    • Treat the cells with serial dilutions of this compound or control inhibitors.

  • Stimulation and Incubation:

    • Stimulate the cells with a pro-angiogenic factor that signals through VEGFR-2, such as VEGF-A.

    • Incubate the plates for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Proliferation Measurement:

    • Quantify cell proliferation using a suitable method, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.

    • Measure the absorbance or luminescence according to the assay protocol.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a vehicle-treated control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion

This guide provides a hypothetical comparative analysis of this compound against established VEGFR-2 inhibitors. Based on our hypothetical data, this compound demonstrates promising inhibitory activity against VEGFR-2, with an in vitro IC50 value of 15 nM. This positions it as a potentially potent inhibitor, warranting further investigation. The provided experimental protocols offer a clear path for the empirical validation of this and other novel compounds. The continued exploration of indazole-based scaffolds is a valuable avenue for the discovery of next-generation kinase inhibitors for cancer therapy.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Formyl-1H-indazole-5-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory professionals now have a clear, step-by-step guide for the proper and safe disposal of 3-Formyl-1H-indazole-5-carboxylic acid. This procedural document outlines essential safety information, operational plans, and disposal protocols to ensure the safe handling of this chemical compound within research and drug development settings. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the potential hazards associated with this compound. While specific toxicity data is limited, information from its Safety Data Sheet (SDS) and structurally similar compounds indicates that it should be handled as a potentially hazardous substance.[1][2]

A. Hazard Identification

Based on available data, this compound is presumed to have the following classifications:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[3][4][5]

  • Causes serious eye irritation.[3][4][5]

  • May cause respiratory irritation.[3][4][6]

B. Personal Protective Equipment (PPE)

To mitigate exposure risks, the following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side-shields.Protects against splashes and airborne particles.[1]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[1]
Body Protection Laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator.Required when handling the powder form or if aerosolization is possible.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[3][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (PPE) and labware, in a designated, compatible, and leak-proof container.[1][7] The container must be kept closed except when adding waste.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and appropriate waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "this compound".[1]

  • The associated hazards (e.g., Irritant, Harmful).[8]

  • The date the container was first used for waste accumulation.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[8]

  • The storage area should be well-ventilated.[1]

  • Ensure secondary containment is used to prevent spills.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[9]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

III. Experimental Workflow and Decision-Making

To aid in the proper management of this compound waste, the following diagram illustrates the decision-making process for its disposal.

Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Solid Waste Handling cluster_2 Liquid Waste Handling cluster_3 Final Disposal start Waste Generated: This compound is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated, labeled, and sealed solid waste container. is_solid->collect_solid Solid collect_liquid Collect in a designated, labeled, and sealed liquid waste container. is_solid->collect_liquid Liquid store_solid Store in a secure Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store_solid contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal company. store_solid->contact_ehs store_liquid Store in a secure SAA with secondary containment. collect_liquid->store_liquid store_liquid->contact_ehs disposal Arrange for pickup and final disposal according to regulations. contact_ehs->disposal

Disposal workflow for this compound.

Disclaimer: This document provides guidance based on currently available safety information and general laboratory best practices. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Personal protective equipment for handling 3-Formyl-1H-indazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-Formyl-1H-indazole-5-carboxylic acid (CAS No. 885519-98-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been fully investigated.[1] However, based on its chemical structure containing carboxylic acid and aldehyde functional groups, it should be handled with care. The compound is a solid, likely a crystal or powder.[2] Key hazards to consider are potential skin and eye irritation, respiratory tract irritation if inhaled as a dust, and possible harm if swallowed.[2][3][4]

Proper personal protective equipment (PPE) is mandatory to prevent exposure.[5] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect against dust particles and potential splashes.[6][7] A face shield provides an additional layer of protection for the entire face.[7][8]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile or neoprene gloves are recommended for handling organic acids and aldehydes, providing a suitable barrier against skin contact.[6][7][8] Always inspect gloves for integrity before use and discard if compromised.
Body Protection Chemical-resistant lab coat or apronA lab coat is the minimum requirement to protect skin and clothing from spills.[6] For larger quantities or when there is a significant risk of splashing, a chemically-resistant apron should be worn over the lab coat.[9]
Respiratory Protection NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved respirator is necessary to prevent inhalation.[6][8]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[9][10]

  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

2. Weighing and Aliquoting:

  • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Use appropriate tools (e.g., spatulas) for handling the solid. Avoid generating dust clouds.[4]

  • Close the container tightly after use to prevent contamination and moisture absorption.[2]

3. Dissolving the Compound:

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • If the dissolution process generates heat, cool the container as necessary.

4. Spill Management:

  • Minor Spills: For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.[4] Clean the affected area with an appropriate solvent and then soap and water.

  • Major Spills: In the event of a large spill, evacuate the immediate area and notify laboratory safety personnel. Restrict access to the area.[10]

Disposal Plan: Waste Management

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste, including any unused compound and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.[10][11]

  • Collect liquid waste (solutions of the compound) in a separate, labeled, and sealed hazardous waste container.

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.[10]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood & Safety Equipment Verify Fume Hood & Safety Equipment Don PPE->Verify Fume Hood & Safety Equipment Ensure safety readiness Weigh Compound in Hood Weigh Compound in Hood Verify Fume Hood & Safety Equipment->Weigh Compound in Hood Proceed to handling Transfer to Reaction Vessel Transfer to Reaction Vessel Weigh Compound in Hood->Transfer to Reaction Vessel Perform Experiment Perform Experiment Transfer to Reaction Vessel->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Post-experiment Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Doff PPE Doff PPE Store in Designated Area->Doff PPE

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.